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Anilinomethanol Documentation Hub

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  • Product: Anilinomethanol
  • CAS: 61224-32-6

Core Science & Biosynthesis

Foundational

Stability and Storage Architecture for Anilinomethanol Derivatives

Technical Guide for Pharmaceutical Applications Part 1: Executive Technical Analysis 1.1 Chemical Identity & Ambiguity Resolution In the context of drug development and organic synthesis, "Anilinomethanol" presents a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Applications

Part 1: Executive Technical Analysis

1.1 Chemical Identity & Ambiguity Resolution In the context of drug development and organic synthesis, "Anilinomethanol" presents a critical nomenclature ambiguity that must be resolved prior to establishing storage protocols. It refers to two distinct structural isomers with vastly different stability profiles:

  • 4-Aminobenzyl Alcohol (C-Isomer):

    • CAS: 623-04-1[1][2][3]

    • Structure:

      
      
      
    • Status: Stable, commercially available solid reagent.[1] Used as a linker in drug conjugates and a building block.[1]

    • Storage Feasibility: High (with specific controls).[1]

  • N-(Hydroxymethyl)aniline (N-Isomer):

    • CAS: 61224-32-6[1][4][5]

    • Structure:

      
      [1]
      
    • Status: Transient hemiaminal intermediate formed during the condensation of aniline and formaldehyde.

    • Storage Feasibility: Near zero.[1] It rapidly dehydrates to form Schiff bases (

      
      ) or trimerizes to hexahydrotriazines.[1]
      

Scope of Guide: This guide focuses on the 4-Aminobenzyl Alcohol (4-ABA) isomer, as it is the storable entity relevant to inventory management.[1] However, the instability of the N-isomer is addressed in the degradation mechanism section to prevent synthetic failures.[1]

Part 2: Stability Profile & Degradation Mechanisms

4-Aminobenzyl alcohol acts as a bifunctional molecule (aniline amine + benzylic alcohol).[1] Its degradation is driven by oxidative dehydrogenation and acid-catalyzed condensation .[1]

2.1 Degradation Pathways (Visualized)

The following diagram illustrates the primary degradation routes: auto-oxidation of the benzylic alcohol and polymerization driven by the amine functionality.

DegradationPathways cluster_legend Degradation Drivers Start 4-Aminobenzyl Alcohol (Stored Reagent) Ox1 4-Aminobenzaldehyde (Yellow impurity) Start->Ox1 Air/O2 (Auto-oxidation) Poly1 Imine/Schiff Base (Oligomers) Start->Poly1 Acid/Heat (-H2O) Ox2 4-Aminobenzoic Acid (Insoluble solid) Ox1->Ox2 Prolonged O2 exposure Poly2 Polybenzylamine Resins Poly1->Poly2 Condensation Leg1 Red Arrows: Primary Risks

Figure 1: Mechanistic degradation pathways of 4-Aminobenzyl alcohol. Auto-oxidation to the aldehyde is the primary failure mode during storage.[1]

2.2 Quantitative Stability Matrix

Stress FactorVulnerability LevelManifestationMitigation Strategy
Oxygen (Air) Critical Formation of 4-aminobenzaldehyde (yellowing).[1]Store under Argon/Nitrogen atmosphere.[1]
Temperature HighAcceleration of auto-oxidation and polymerization.[1]Store at 2°C to 8°C .[1][2][6]
Light (UV/Vis) ModeratePhoto-oxidation of the amine moiety (browning).[1]Use amber glass or foil-wrapped containers.
Moisture ModerateHygroscopic clumping; potential hydrolysis facilitation.[1]Store with desiccant packs.
Acids Critical Rapid polymerization to resins.[1]Isolate from acid vapors in storage.[1]
Part 3: Storage & Handling Protocol (The "Gold Standard")

To maintain purity >98% for pharmaceutical applications, strict adherence to the following protocol is required.

3.1 Primary Storage Conditions
  • Temperature: Refrigerate at +2°C to +8°C . Do not freeze unless aliquoted, as freeze-thaw cycles induce condensation moisture.[1]

  • Atmosphere: Inert gas blanket is mandatory .[1] Flush headspace with Argon (preferred due to density) or Nitrogen after every use.[1]

  • Container:

    • Solid: Amber borosilicate glass vials with Teflon-lined screw caps.[1]

    • Solution: Do not store.[1] Prepare fresh. If unavoidable, store in anhydrous THF/DMSO at -20°C for <24 hours.

3.2 Handling Workflow (Self-Validating System)

This workflow ensures that the integrity of the compound is verified before it enters a critical reaction.[1]

HandlingProtocol Step1 Remove from 2-8°C Storage Step2 Equilibrate to Room Temp (Prevent Condensation) Step1->Step2 Step3 Visual Inspection Step2->Step3 Decision Color Check? Step3->Decision Pass Off-White / Pale Beige Decision->Pass Pass Fail Deep Yellow / Brown Decision->Fail Fail Action1 Proceed to Weighing Pass->Action1 Action2 Purify (Recrystallization) or Discard Fail->Action2 Step4 Blanket with Argon & Reseal Action1->Step4

Figure 2: Operational decision tree for handling air-sensitive amine reagents.

3.3 Emergency Purification (Recrystallization) If the compound has yellowed (oxidation):

  • Dissolve in a minimum amount of hot Ethanol/Water (1:1).[1]

  • Add activated charcoal (to remove colored oxidation products) and filter hot.

  • Cool slowly to 4°C.

  • Filter crystals and dry under high vacuum over

    
    .
    
Part 4: Analytical Monitoring (QC)

For drug development, "visual inspection" is insufficient.[1] Use the following HPLC method to quantify the aldehyde impurity (4-Aminobenzaldehyde).

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm .[1]

  • Retention Logic:

    • 4-Aminobenzyl alcohol (Polar): Elutes earlier (approx 4-6 min).[1]

    • 4-Aminobenzaldehyde (Less Polar): Elutes later.[1]

    • Oligomers: Elute at high organic content or wash out in column cleaning.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12163, (4-Aminophenyl)methanol. Retrieved from [Link]

Sources

Exploratory

Advanced Synthesis of Anilinomethanol Derivatives and Analogs

Executive Summary & Structural Scope In the context of medicinal chemistry, "anilinomethanol" derivatives encompass two distinct but pharmacologically vital structural classes. Strictly speaking, -hydroxymethylanilines (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Scope

In the context of medicinal chemistry, "anilinomethanol" derivatives encompass two distinct but pharmacologically vital structural classes. Strictly speaking,


-hydroxymethylanilines (

) are often unstable hemiaminals prone to formaldehyde release. Therefore, this guide focuses on the stable, bioactive analogs used in drug development:
  • 
    -Substituted 2-Amino-1-arylethanols:  Chiral scaffolds found in adrenergic agonists and asymmetric catalysts.
    
  • 2-Aminobenzyl Alcohols: Critical precursors for quinoline synthesis and heterocycle construction.

  • 4-Aminoquinoline Methanols: The pharmacophore of antimalarials like Mefloquine and Quinine analogs.

This guide details the synthetic architecture for these classes, prioritizing regioselectivity, enantiocontrol, and atom economy.

Strategic Retrosynthesis & Reaction Landscape

The synthesis of anilinomethanol scaffolds relies on three primary disconnections. The choice of pathway is dictated by the desired oxidation state and stereochemistry of the alcohol center.

DOT Diagram: Synthetic Disconnections

Anilinomethanol_Synthesis Target Target: Anilinomethanol Scaffolds RouteA Route A: Asymmetric Hydrogenation (Enantioselective) Target->RouteA RouteB Route B: Epoxide Ring Opening (Convergent/Regioselective) Target->RouteB RouteC Route C: Ortho-Functionalization (2-Aminobenzyl Alcohols) Target->RouteC PrecursorA 2-Aminoacetophenones RouteA->PrecursorA Ru/Ir Catalysis PrecursorB Styrene Oxides + Anilines RouteB->PrecursorB Lewis Acid/Base PrecursorC Anthranilic Esters / 2-Haloanilines RouteC->PrecursorC Red-Al / Lithiation ProductA Chiral 2-Amino-1-arylethanols PrecursorA->ProductA ProductB β-Anilinoalcohols PrecursorB->ProductB ProductC 2-(Hydroxymethyl)anilines PrecursorC->ProductC

Caption: Strategic disconnection map for anilinomethanol derivatives showing three primary synthetic entries based on precursor availability and stereochemical requirements.

Methodology 1: Catalytic Asymmetric Hydrogenation

Target: Chiral


-substituted 2-amino-1-arylethanols.
Mechanism:  Outer-sphere hydride transfer (Noyori-type).

The most elegant route to chiral anilinomethanol derivatives is the asymmetric hydrogenation of 2-aminoacetophenones. Unlike simple ketones, the amino group can coordinate with the metal center or interfere with the catalyst. The use of Ruthenium(II)-diphosphine/diamine complexes allows for dynamic kinetic resolution (DKR) or direct enantioselective reduction.

Mechanistic Insight

The reaction proceeds via a metal-ligand bifunctional mechanism.[1] The Ru-H acts as the hydride source while the N-H proton of the diamine ligand activates the carbonyl oxygen via hydrogen bonding. This concerted transfer avoids high-energy direct coordination of the substrate to the metal, enabling high enantioselectivity (up to 99% ee).

Protocol: Ru-Catalyzed Asymmetric Hydrogenation

Reagents:

  • Substrate: 2-(N-Benzoyl-N-methylamino)acetophenone (1.0 eq)

  • Catalyst:

    
     (0.01 eq)
    
  • Base:

    
    -BuOK (0.02 eq)
    
  • Solvent: Isopropanol (degassed)

  • Hydrogen Source:

    
     gas (10–50 bar)
    

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, charge a high-pressure autoclave with the Ru-catalyst and

    
    -BuOK. Add degassed isopropanol. Stir for 10 minutes to generate the active 16-electron species.
    
  • Substrate Addition: Dissolve the amino-ketone substrate in isopropanol and transfer to the autoclave via syringe under argon counter-flow.

  • Hydrogenation: Pressurize the vessel to 10 bar with

    
    . Purge three times (fill/release) to remove residual oxygen. Finally, pressurize to 40 bar.
    
  • Reaction: Stir at 25–30°C for 12–24 hours. Monitor consumption by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Vent the hydrogen gas carefully. Concentrate the solvent under reduced pressure.

  • Purification: Pass the crude residue through a short pad of silica gel to remove the metal complex. Recrystallize or perform flash chromatography to isolate the chiral alcohol.

Self-Validating Check:

  • Color Change: The active catalyst solution should be yellow/orange. A shift to dark green/black indicates oxidation/decomposition.

  • Enantiomeric Excess: Verify ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Methodology 2: Regioselective Epoxide Ring Opening

Target:


-Anilinoalcohols (2-aryl-2-(phenylamino)ethanols).
Challenge:  Controlling attack at the hindered (benzylic) vs. unhindered (terminal) carbon.

Classical heating of styrene oxide with aniline often yields a mixture of regioisomers. Modern protocols utilize solid-acid catalysts or specific Lewis acids to enforce regioselectivity.

Data: Regioselectivity Drivers
Catalyst SystemConditionsMajor ProductSelectivity (Region)Yield
None (Thermal) 100°C, neatMixture60:40 (Terminal:Benzylic)75%

DCM, RTBenzylic>95:5 (Benzylic attack)92%
Graphite Oxide RT, solvent-freeBenzylic90:10 (Benzylic attack)86%

(Basic)
Reflux, TolueneTerminal85:15 (Terminal attack)80%
Protocol: Graphite Oxide Catalyzed Synthesis

This method is chosen for its "Green Chemistry" profile and high regioselectivity for the benzylic position (forming the iso-anilinomethanol derivative).

  • Preparation: Mix styrene oxide (1.0 mmol) and aniline (1.0 mmol) in a reaction vial.

  • Catalyst Addition: Add Graphite Oxide (10 mg/mmol). No solvent is required (neat reaction).

  • Reaction: Stir at room temperature (25°C). The mixture may become viscous.

  • Monitoring: Monitor by GC-MS or TLC. Reaction is typically complete within 15–30 minutes.

  • Extraction: Add Ethyl Acetate (5 mL) to the mixture and centrifuge to pellet the Graphite Oxide (catalyst can be recycled).

  • Isolation: Decant the supernatant and evaporate the solvent.

  • Purification: If necessary, purify via column chromatography (Silica, Hexane/EtOAc gradient).

Methodology 3: 4-Aminoquinoline Methanols (Antimalarial Scaffolds)

Target: Analogs of Mefloquine/Amodiaquine. Mechanism: Nucleophilic Aromatic Substitution (


).[2]

This class represents the most commercially significant "anilinomethanol" derivatives. The synthesis typically involves coupling a 4-chloroquinoline core with an amino-alcohol side chain.[2]

DOT Diagram: Coupling Workflow

SNAr_Workflow Start 4,7-Dichloroquinoline Process Microwave Irradiation (120°C, 20 min, neat/EtOH) Start->Process Reagent Amino-Alcohol Sidechain (e.g., 4-aminomethylphenol) Reagent->Process Intermediate Protonated Intermediate Process->Intermediate S_NAr Workup Basification (NH4OH) Extraction Intermediate->Workup pH Adjustment Final 4-Aminoquinoline Derivative Workup->Final

Caption: Microwave-assisted synthesis of 4-aminoquinoline derivatives via nucleophilic aromatic substitution.

Protocol: Microwave-Assisted Coupling[3][4]
  • Reactants: Combine 4,7-dichloroquinoline (1.0 eq) with the desired amino-alcohol (e.g., 2-((4-aminophenyl)amino)ethanol) (1.2 – 1.5 eq).

  • Solvent: Use absolute ethanol or perform neat (solvent-free) if the amine is liquid.

  • Activation: Place in a microwave reactor vial. Irradiate at 120°C for 15–20 minutes (Power: 150W).

    • Note: Conventional heating requires reflux for 12–24 hours; microwave significantly accelerates this

      
       process.
      
  • Workup: The reaction generates HCl, protonating the product (making it water-soluble). Pour the reaction mixture into ice water.

  • Basification: Adjust pH to ~9–10 using 25%

    
     solution. The free base will precipitate as a solid or oil.
    
  • Extraction: Extract with Chloroform/Isopropanol (3:1) to ensure recovery of polar amino-alcohols.

  • Crystallization: Recrystallize from Ethanol/Ether.

Safety & Stability Considerations

  • Formaldehyde Release: Avoid synthesizing

    
    -hydroxymethyl anilines (
    
    
    
    ) unless intended as prodrugs. They revert to aniline and formaldehyde under physiological pH.
  • Aniline Toxicity: Anilines are methemoglobinemia inducers.[3] All weighing and handling must occur in a fume hood. Double-glove (Nitrile) is recommended.

  • Peroxide Formation: Amino alcohols can form peroxides upon long-term storage. Store under nitrogen at 4°C.

References

  • Reaction of 2-Aminobenzyl Alcohols with β-Dicarbonyl Compounds. SIOC Journals. (Synthesis of quinolines from anilinomethanol precursors).

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. (Noyori Catalyst Mechanism).

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. PLOS One. (Antimalarial protocols).

  • Regioselective Ring Opening of Styrene Oxide Catalyzed by MoO2(acac)2. ResearchGate. (Epoxide opening selectivity data).

  • Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry. (Green synthesis protocol).

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds. ACS Omega. (Boc-protection and reduction strategies).

Sources

Foundational

The Transient Gateway: A Technical Guide to the Discovery and Chemistry of Anilinomethanol

The following technical guide details the historical discovery, chemical mechanism, and practical significance of anilinomethanol ( -hydroxymethylaniline). Executive Summary Anilinomethanol (specifically -hydroxymethylan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the historical discovery, chemical mechanism, and practical significance of anilinomethanol (


-hydroxymethylaniline).

Executive Summary

Anilinomethanol (specifically


-hydroxymethylaniline, CAS 100-65-2) is the elusive, kinetic primary adduct formed during the condensation of aniline and formaldehyde. While often overshadowed by its thermodynamically stable trimer (anhydroformaldehyde-aniline or 1,3,5-triphenylhexahydro-1,3,5-triazine), anilinomethanol represents the critical "gateway" species in the synthesis of amino resins, methylene diphenyl diisocyanate (MDI) precursors, and historical drug delivery systems.

This guide reconstructs the historical timeline of its elucidation—from the initial confusion regarding "anhydro" bases in the late 19th century to its modern characterization as a transient electrophile surrogate.

Historical Genesis: The "Anhydro" Mystery (1880–1900)

The discovery of anilinomethanol is not marked by a single isolation event, but rather by the gradual unraveling of the complex equilibrium between aniline and formaldehyde.

The Protagonists
  • August Wilhelm von Hofmann (1843): Established the identity of aniline, setting the stage for amine chemistry.

  • Alexander Butlerov (1859): Discovered formaldehyde (methylene oxide), providing the necessary electrophile.

  • G. Pulvermacher (1892): A central figure in characterizing the condensation products. Pulvermacher, alongside chemists like Miller and Plöchl, isolated a white, crystalline solid from the reaction of aniline and formaldehyde.

The Structural Debate

In the 1890s, the reaction of aniline and formaldehyde yielded a solid product melting around 141°C. Early chemists termed this "anhydroformaldehyde-aniline" .

  • Hypothesis A (Monomer): Some believed it was the simple imine, methylene aniline (

    
    ).
    
  • Hypothesis B (Polymer): Others suspected a polymeric chain.

  • The Resolution: It was eventually determined that the stable isolatable solid was the trimer , 1,3,5-triphenylhexahydro-1,3,5-triazine.

The "Discovery" of Anilinomethanol: The existence of the alcohol intermediate (


) was deduced kinetically. It became understood that before water is lost to form the "anhydro" base, the formaldehyde carbonyl carbon undergoes nucleophilic attack by the aniline nitrogen, forming the 

-methylol species. This species is anilinomethanol .

Mechanistic Signaling & Chemical Logic[1]

The formation of anilinomethanol is the first step in a cascade of equilibria governed strictly by pH and temperature.

The Pathway[2][3][4]
  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon of formaldehyde.

  • Proton Transfer: Rapid proton shift yields the neutral carbinolamine: Anilinomethanol .

  • Dehydration (Acid/Heat): Loss of hydroxide generates the transient iminium ion or neutral imine (

    
    -methyleneaniline).
    
  • Oligomerization: The imine lacks steric bulk and rapidly trimerizes to the stable triazine ring (in neutral media) or polymerizes to resins (in acidic media).

Visualization: The Reaction Cascade

The following diagram maps the kinetic vs. thermodynamic pathways.

Anilinomethanol_Pathway Start Aniline + Formaldehyde TS Transition State (Tetrahedral) Start->TS Nucleophilic Attack Target ANILINOMETHANOL (N-Hydroxymethylaniline) [Kinetic Intermediate] TS->Target Proton Transfer Imine N-Methyleneaniline (Transient Imine) Target->Imine -H₂O (Dehydration) Trimer Anhydroformaldehyde-aniline (Stable Trimer) Imine->Trimer Trimerization (Neutral/Basic pH) Polymer Aniline-Formaldehyde Resin/Polymer Imine->Polymer Acid Catalysis (Electrophilic Subst.) Trimer->Imine Heat/Hydrolysis

Caption: Kinetic pathway showing Anilinomethanol as the obligatory precursor to both stable trimers and industrial resins.

Technical Synthesis & Protocol

Safety Warning: Aniline is toxic (methemoglobinemia risk) and formaldehyde is a carcinogen. All procedures must be conducted in a fume hood with nitrile gloves.

Objective

To observe the formation of the


-substituted species and its conversion to the stable trimer. Note: Pure isolation of the alcohol requires strictly anhydrous conditions or stabilizing groups; this protocol yields the standard equilibrium product.
Protocol A: Synthesis of the Trimer (Historical "Anhydro" Base)

This reproduces the work of Pulvermacher (1892).

  • Reagents:

    • Aniline (freshly distilled): 9.3 g (0.1 mol)

    • Formaldehyde (37% aq.): 8.5 mL (~0.11 mol)

    • Solvent: Ethanol (50 mL)

    • Catalyst: None (Neutral conditions favor the trimer)

  • Procedure:

    • Step 1: Dissolve aniline in ethanol in a 250 mL Erlenmeyer flask.

    • Step 2: Add formaldehyde solution dropwise at room temperature (25°C) with vigorous stirring. Observation: The solution will warm slightly (exothermic).

    • Step 3: Stir for 30 minutes. A white precipitate will begin to form.

    • Step 4: Cool the mixture in an ice bath to complete precipitation.

    • Step 5: Filter the solid (Buchner funnel) and wash with cold ethanol.

  • Characterization:

    • Product: 1,3,5-Triphenylhexahydro-1,3,5-triazine.

    • Melting Point: ~141°C.[1]

    • Relevance: This solid is the "reservoir" for anilinomethanol. Upon heating or weak acid treatment, it dissociates back to the monomeric imine/alcohol forms.

Protocol B: In Situ Generation of Anilinomethanol (Modern)

For applications requiring the reactive alcohol (e.g., drug delivery or resin synthesis), it is generated in situ.

  • Conditions: Maintain pH > 7 (often pH 8-9) and keep temperature < 40°C.

  • Mechanism: Under these conditions, the equilibrium shifts toward the

    
    -methylol species (
    
    
    
    ) and prevents rapid polymerization to methylene bridges (
    
    
    ).

Modern Relevance & Applications[1]

The Ferguson Patent (Pharmaceuticals)

In 1965, Edgar A. Ferguson filed U.S. Patent 3,219,528, utilizing "anhydroformaldehyde-aniline" as an oral absorption enhancer for insulin.[2]

  • Mechanism: The trimer hydrolyzes in the gut, releasing the transient anilinomethanol or imine, which was hypothesized to interact with the insulin or the gut membrane to facilitate transport.

  • Status: While not a standard clinical method today, it pioneered the use of transient amine-aldehyde adducts in drug delivery.

Polyurethane Precursors (MDI)

The industrial production of Methylene Diphenyl Diisocyanate (MDI) begins with the condensation of aniline and formaldehyde.

  • Role: Anilinomethanol is the very first intermediate detected in the reactor.

  • Process: It rapidly rearranges (acid catalysis) to form

    
    -aminobenzyl alcohol (C-alkylation) and eventually the diamine (MDA). Understanding the kinetics of the 
    
    
    
    -to-
    
    
    rearrangement is crucial for controlling isomer ratios.
"Ring-Switch" Synthesis (2025)

Recent research (e.g., Beilstein J. Org. Chem.) utilizes


-hydroxymethylaniline as a "C1 electrophile surrogate" in the synthesis of complex heterocycles like pyrimidoindoles. The instability of the molecule is leveraged to generate reactive iminium ions under controlled conditions (HFIP solvent).

References

  • Pulvermacher, G. (1892). "Über Kondensationsprodukte von Formaldehyd mit aromatischen Aminen" (On condensation products of formaldehyde with aromatic amines). Berichte der deutschen chemischen Gesellschaft, 25(2), 2762–2770.

  • Sprung, M. M. (1940). "A Summary of the Reactions of Aldehydes with Amines." Chemical Reviews, 26(3), 297–338.

  • Ferguson, E. A. (1965).[2] U.S. Patent No. 3,219,528: Oral Insulin Preparation. U.S. Patent and Trademark Office.

  • Zhang, C., et al. (2019). "Ab Initio Investigation of the 4,4′-Methylene Diphenyl Diamine Formation." Polymers, 11(3), 435.

  • Ogawa, N., et al. (2025). "Indole Editing Enabled by HFIP-Mediated Ring-Switch Reactions." Beilstein Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of Anilinomethanol

For Researchers, Scientists, and Drug Development Professionals Abstract Anilinomethanol, also known as N-phenylaminomethanol or N-hydroxymethylaniline, is a key intermediate in the synthesis of various organic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anilinomethanol, also known as N-phenylaminomethanol or N-hydroxymethylaniline, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. Its synthesis, primarily through the reaction of aniline and formaldehyde, is a fundamental process in organic chemistry. However, the inherent instability of anilinomethanol, particularly under acidic conditions, presents a significant challenge in its isolation and purification. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of anilinomethanol, with a focus on controlling reaction conditions to favor the formation and stability of the desired product. It also delves into the mechanistic underpinnings of the reaction, potential side reactions, and critical safety considerations.

Introduction

The reaction between aniline and formaldehyde is a cornerstone of industrial chemistry, leading to the production of aniline-formaldehyde resins and 4,4'-methylenedianiline (MDA), a precursor to polyurethanes.[1][2] The initial and crucial step in these reactions is the formation of anilinomethanol.[1][2] This carbinolamine is formed through the nucleophilic addition of the aniline nitrogen to the carbonyl carbon of formaldehyde.

While the formation of anilinomethanol is relatively straightforward, its isolation as a pure compound is complicated by its tendency to undergo further reactions. In the presence of acid, it readily loses water to form a reactive N-methylidene anilinium species, which then rapidly reacts with other aniline molecules, leading to oligomerization and polymerization.[1][2] Therefore, precise control over reaction parameters such as temperature, stoichiometry, and pH is paramount to successfully synthesize and characterize anilinomethanol. This protocol is designed to guide researchers in achieving this goal by employing mild reaction conditions.

Reaction Mechanism and Pathway

The synthesis of anilinomethanol proceeds via a nucleophilic addition mechanism. The nitrogen atom of the aniline molecule, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde. This is often facilitated by a mild acid catalyst, which protonates the formaldehyde, increasing its electrophilicity. The subsequent transfer of a proton from the nitrogen to the oxygen atom results in the formation of anilinomethanol.

The key challenge in this synthesis is the prevention of subsequent reactions. As illustrated in the pathway diagram below, the desired anilinomethanol can undergo acid-catalyzed dehydration to form an electrophilic intermediate that readily reacts with another molecule of aniline, initiating the pathway to dimer and polymer formation.

anilinomethanol_synthesis Aniline Aniline Anilinomethanol Anilinomethanol (N-phenylaminomethanol) Aniline->Anilinomethanol + Formaldehyde (Nucleophilic Addition) Formaldehyde Formaldehyde Formaldehyde->Anilinomethanol Intermediate N-methylidene anilinium (Electrophilic Intermediate) Anilinomethanol->Intermediate - H₂O (Acid-Catalyzed Dehydration) Dimer N-(phenylaminomethyl)aniline Intermediate->Dimer + Aniline Polymer Aniline-Formaldehyde Resin Dimer->Polymer + n(Aniline, Formaldehyde) (Polycondensation) caption Synthesis pathway of anilinomethanol and subsequent reactions.

Figure 1: A diagram illustrating the synthesis of anilinomethanol and potential subsequent reactions.

Experimental Protocol

This protocol details the synthesis of anilinomethanol under controlled conditions to minimize polymerization.

Materials and Equipment
Reagent/Equipment Details
AnilineReagent grade, freshly distilled
Formaldehyde solution37% in water (formalin)
Diethyl etherAnhydrous
Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flask250 mL
Magnetic stirrer and stir bar
Dropping funnel100 mL
Ice bath
Separatory funnel500 mL
Rotary evaporator
Glassware for filtrationBuchner funnel, filter flask
pH indicator strips
Step-by-Step Procedure
  • Preparation of Aniline Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.6 g (0.2 mol) of freshly distilled aniline in 100 mL of diethyl ether.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Formaldehyde: Slowly add 16.2 mL (0.2 mol) of 37% formaldehyde solution dropwise from a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. The aqueous layer will separate from the ethereal layer.

  • Extraction: Separate the layers and extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Drying: Combine all the organic layers and dry over anhydrous sodium sulfate for 30 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator. It is crucial to keep the bath temperature low (below 30 °C) to prevent decomposition of the product.

  • Product Isolation: The resulting product will be a pale yellow oil or a low-melting solid. For further purification, recrystallization from a cold mixture of ether and petroleum ether can be attempted, although this may be challenging due to the product's instability.

Safety and Hazard Considerations

  • Aniline: Aniline is toxic and can be absorbed through the skin. It is a suspected carcinogen. Always handle aniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Formaldehyde: Formaldehyde is a known carcinogen and a skin and respiratory irritant. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Diethyl Ether: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during its use.

Characterization

The synthesized anilinomethanol can be characterized using various spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the N-CH₂-OH group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon signals of the structure.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To detect the characteristic O-H and N-H stretching vibrations.

Due to its instability, prompt analysis of the product is highly recommended.

Troubleshooting and Key Considerations

  • Polymer Formation: The most common issue is the formation of a polymeric substance. This is often indicated by the reaction mixture becoming viscous or the formation of a precipitate. To mitigate this, ensure strict temperature control and avoid acidic conditions.

  • Product Instability: Anilinomethanol is prone to decomposition upon standing, even at room temperature. It is best to use the synthesized product immediately in subsequent reactions.

  • Purity: Achieving high purity can be difficult. The suggested workup is designed to remove most impurities, but trace amounts of starting materials or side products may remain.

Conclusion

The synthesis of anilinomethanol is a delicate process that requires careful control of experimental conditions to favor the formation of the desired monomeric product and prevent subsequent polymerization. By following the detailed protocol outlined in this application note, researchers can successfully synthesize this important intermediate. A thorough understanding of the reaction mechanism and the inherent instability of the product is crucial for achieving the desired outcome. The provided safety guidelines must be strictly adhered to throughout the experimental process.

References

  • Fraser, D. A., & Higginbottom, C. (1958). The kinetics of the reaction between aniline and formaldehyde in dioxan solution. Journal of the Chemical Society, 743-748.
  • Ogata, Y., & Kawasaki, A. (1969). The kinetics of the reaction of formaldehyde with aniline in the presence of acid. Tetrahedron, 25(4), 929-935.
  • Pizzi, A. (2003). Advanced Wood Adhesives Technology. CRC Press.
  • Walker, J. F. (1964). Formaldehyde.

Sources

Application

optimizing reaction conditions for anilinomethanol

The following Application Note and Protocol guide is designed for research scientists and process chemists focusing on the synthesis, stabilization, and application of Anilinomethanol (specifically -(hydroxymethyl)anilin...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for research scientists and process chemists focusing on the synthesis, stabilization, and application of Anilinomethanol (specifically


-(hydroxymethyl)aniline ).

Application Note: Precision Synthesis and Optimization of Anilinomethanol ( -(Hydroxymethyl)aniline)

Executive Summary

Anilinomethanol (


-(hydroxymethyl)aniline, CAS 6287-38-3) is a critical but transient hemiaminal intermediate formed by the condensation of aniline and formaldehyde. While often generated in situ for the industrial production of Methylene Diphenyl Diamine (MDA) or high-performance Benzoxazine resins, its isolation and controlled reactivity are of increasing interest in medicinal chemistry for Mannich-type bioconjugations  and prodrug scaffold synthesis .

This guide addresses the primary challenge: Anilinomethanol is inherently unstable , prone to rapid dehydration into the electrophilic


-methylidene anilinium ion, leading to uncontrolled oligomerization (tar/resin formation). This protocol details the specific reaction parameters (pH, temperature, stoichiometry) required to stabilize the hemiaminal species  or direct its conversion  toward specific downstream targets.

Mechanistic Insight & Reaction Pathway

To optimize conditions, one must understand the competing equilibria. Anilinomethanol exists in a delicate balance between the reactants and the dehydrated iminium species.

The Reaction Landscape
  • Formation (Neutral/Basic): Aniline attacks formaldehyde to form

    
    -(hydroxymethyl)aniline.
    
  • Dehydration (Acidic): Protonation of the hydroxyl group leads to water loss, generating the reactive

    
    -methylidene anilinium ion (
    
    
    
    ).
  • Coupling (Electrophilic Aromatic Substitution): The iminium ion attacks another aniline ring (para-position) to form

    
    -(p-aminobenzyl)aniline (PABA), the precursor to MDA.
    

Key Optimization Rule: To isolate or maximize Anilinomethanol , you must suppress Step 2 (Dehydration). To drive coupling , you must control the rate of Step 2.

ReactionPathway Aniline Aniline + Formaldehyde HMA N-(Hydroxymethyl)aniline (Anilinomethanol) [Target Species] Aniline->HMA pH 7-9 Low T HMA->Aniline Reversible Iminium N-Methylidene Anilinium (Reactive Electrophile) HMA->Iminium H+ (Acid) Dehydration PABA p-Aminobenzyl Aniline (PABA) Iminium->PABA + Aniline (C-Alkylation) Resin Polymers / Tars (Unwanted) Iminium->Resin Uncontrolled Polymerization

Figure 1: Reaction pathway showing the critical divergence between stabilization (Green) and activation/dehydration (Red).

Critical Process Parameters (CPPs)

The following table summarizes the effects of key variables on the stability and yield of Anilinomethanol.

ParameterOptimization Strategy for Stability Optimization Strategy for Reactivity Mechanistic Rationale
Temperature 0°C – 15°C 40°C – 80°C Low T kinetically traps the hemiaminal; High T promotes dehydration and EAS (substitution).
pH pH 8.0 – 9.5 pH 2.0 – 4.0 Basic conditions prevent protonation of the -OH group, blocking iminium formation. Acid catalyzes dehydration.
Solvent Methanol / Water Water / Acid Protic solvents like methanol stabilize the hemiaminal via hydrogen bonding.
Stoichiometry Excess Formaldehyde (1.2 : 1) Excess Aniline (2 : 1) Excess HCHO shifts equilibrium toward the adduct (Le Chatelier’s principle). Excess Aniline favors coupling (MDA formation).

Experimental Protocols

Protocol A: Stabilization and In-Situ Utilization of Anilinomethanol

For applications requiring the intact hemiaminal (e.g., mild crosslinking or mechanistic studies).

Reagents:

  • Aniline (Freshly distilled, clear)

  • Formaldehyde (37% aq.[1] solution, methanol-stabilized)

  • Solvent: Methanol (HPLC Grade)

  • Base: Triethylamine (TEA) or dilute NaOH

Step-by-Step Workflow:

  • Preparation:

    • Charge a jacketed glass reactor with Methanol (10 volumes) relative to aniline.

    • Add Aniline (1.0 equiv) .

    • Cool the system to 0–5°C using a cryostat.

  • pH Adjustment:

    • Add Triethylamine (0.05 equiv) to buffer the solution to pH ~8.5. Note: Strict pH control is vital to prevent spontaneous resinification.

  • Addition:

    • Add Formaldehyde (1.2 equiv) dropwise over 30 minutes, maintaining internal temperature

      
      .
      
    • Observation: The solution should remain clear. Cloudiness indicates oligomer formation.

  • Equilibration:

    • Stir at 5°C for 1–2 hours.

    • Validation: Take an aliquot for LC-MS (neutral mobile phase) or NMR (

      
      ) . Look for the characteristic methylene signal of 
      
      
      
      at
      
      
      ~4.6 ppm.
  • Utilization:

    • The solution must be used immediately. Do not attempt to concentrate to dryness, as the removal of solvent shifts the equilibrium back to reactants or promotes polymerization.

Protocol B: Controlled Conversion to Benzoxazine Monomers

For drug delivery scaffolds or high-performance materials. This reaction uses Anilinomethanol as a transient intermediate to close a ring with a phenol.

Reagents:

  • Aniline (1.0 equiv)

  • Formaldehyde (2.0 equiv)

  • Phenol derivative (1.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Non-protic promotes dehydration after initial addition)

Workflow:

  • Hemiaminal Formation:

    • Mix Aniline and Formaldehyde (1:1 ratio initially) in Dioxane at 10°C for 20 mins (generates Anilinomethanol in situ).

  • Mannich Coupling:

    • Add the Phenol derivative.

    • Add the second equivalent of Formaldehyde.

    • Ramp temperature to 80°C over 1 hour.

  • Ring Closure:

    • Reflux at 90–100°C for 4–6 hours.

    • The heat drives the dehydration of Anilinomethanol to the iminium ion, which alkylates the phenol, followed by a second condensation to close the oxazine ring.

  • Purification:

    • Wash with 1N NaOH (to remove unreacted phenol) and 1N HCl (to remove unreacted aniline).

    • Recrystallize from Ethanol.

Troubleshooting & Quality Control

Common Failure Modes
  • "The reaction turned into a white solid/gum."

    • Cause: Uncontrolled polymerization (formation of methylene-bridged aniline oligomers).

    • Fix: Temperature was too high during the addition phase, or pH drifted acidic. Ensure T < 10°C during HCHO addition.

  • "Low conversion to product."

    • Cause: Reversibility of the reaction.

    • Fix: Use a slight excess of formaldehyde (1.1–1.2 equiv) and ensure the solvent system stabilizes the polar intermediate (Methanol is preferred over Toluene for the initial step).

Analytical Checkpoints
  • H-NMR (DMSO-d6):

    • Anilinomethanol:

      
       4.5–4.7 ppm (d, 
      
      
      
      ),
      
      
      5.5 ppm (t,
      
      
      ),
      
      
      6.0 ppm (t,
      
      
      ).
    • Note: If the triplet at 5.5 ppm (OH) is missing, dehydration has occurred.

  • HPLC:

    • Use a C18 column with a high-pH buffer (Ammonium Bicarbonate, pH 8) to prevent on-column decomposition. Standard acidic mobile phases (0.1% Formic Acid) will decompose Anilinomethanol during analysis.

References

  • Ogata, Y., et al. (1951).[1] Kinetics of the Condensation of Anilines with Formaldehyde. Journal of the American Chemical Society.[1] Link

  • BenchChem. (2025). Synthesis and Reaction Mechanisms of N-(Hydroxymethyl)aniline. Link

  • Boros, R., et al. (2019). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation. ResearchGate. Link

  • Stenutz, R. (2025). Data Sheet: Anilinomethanol (CAS 6287-38-3). Link

  • Vertex AI Search. (2025). Benzoxazine Synthesis Optimization and Anilinomethanol Intermediates.

Sources

Method

large-scale synthesis of anilinomethanol

Application Note: Scalable Manufacture of 4-Aminobenzyl Alcohol via Catalytic Hydrogenation Scope & Strategic Context Target Molecule: 4-Aminobenzyl Alcohol (PABA) CAS: 623-04-1 Synonyms: (4-Aminophenyl)methanol; p-Anili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacture of 4-Aminobenzyl Alcohol via Catalytic Hydrogenation

Scope & Strategic Context

Target Molecule: 4-Aminobenzyl Alcohol (PABA) CAS: 623-04-1 Synonyms: (4-Aminophenyl)methanol; p-Anilinomethanol (isomer).

Executive Summary: This guide details the large-scale synthesis of 4-aminobenzyl alcohol, a critical "self-immolative" linker in antibody-drug conjugates (ADCs) and a precursor for high-value heterocycles. While "anilinomethanol" can chemically refer to the unstable N-hydroxymethyl species, drug development applications almost exclusively require the stable C-hydroxymethyl isomers, specifically the para-isomer.

The Challenge: The synthesis presents a classic chemoselectivity paradox:

  • Exothermicity: Reducing the nitro group releases massive energy (~500 kJ/mol).

  • Over-Reduction: The benzylic hydroxyl group is susceptible to hydrogenolysis (cleavage), yielding p-toluidine impurities.

  • Stability: The product is prone to oxidative polymerization (browning) upon air exposure.

This protocol utilizes Catalytic Hydrogenation over Pd/C , chosen for its atom economy and scalability compared to stoichiometric metal reductions (Fe/HCl or SnCl2), which generate toxic sludge unsuitable for GMP environments.

Process Safety Engineering (Critical)

WARNING: This process involves high-pressure hydrogen, pyrophoric catalysts, and exothermic reactions.

Thermal Runaway Management

Nitro reductions are highly exothermic. On a large scale, the heat release rate can exceed the cooling capacity of the reactor.

  • Control: Do not add all hydrogen at once if the reactor is heat-transfer limited. Use "semi-batch" mode (feeding hydrogen on demand) or strictly control temperature ramp rates.

  • Active Cooling: Jacket temperature must be responsive.

Pyrophoric Catalyst Handling

Spent Palladium on Carbon (Pd/C) is pyrophoric when dry.[1] It contains adsorbed hydrogen and active metal sites.

  • Rule 1: Never filter Pd/C to dryness.[1] Always keep the filter cake wet with water or solvent.

  • Rule 2: Inert the filtration vessel with Nitrogen/Argon.

  • Rule 3: Have a bucket of water nearby to submerge the filter cake immediately after recovery.

Reaction Mechanism & Pathway

The reduction proceeds through a specific cascade. Understanding this allows for troubleshooting "stalled" reactions.

ReactionPathway Nitro 4-Nitrobenzyl Alcohol (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (Accumulation Hazard) Nitroso->Hydroxyl + H2 Product 4-Aminobenzyl Alcohol (Target) Hydroxyl->Product + H2 (Rate Limiting) Toluidine p-Toluidine (Over-reduction Impurity) Product->Toluidine Hydrogenolysis (Avoid Acid/High Temp)

Figure 1: Stepwise reduction pathway. Note that the Hydroxylamine -> Amine step is often rate-limiting. Accumulation of hydroxylamine is a thermal hazard.

Detailed Experimental Protocol

Scale: 100 g Input (Scalable to kg) Equipment: 1L Parr Hydrogenator or Hastelloy Autoclave.

Materials
ReagentRoleQuantityEquiv.
4-Nitrobenzyl Alcohol Substrate100.0 g1.0
5% Pd/C (50% wet) Catalyst5.0 g2.5 wt%
Methanol (HPLC Grade) Solvent600 mL6 vol
Hydrogen (H2) ReductantAs req.Excess

Note: Methanol is preferred over Ethanol for higher solubility, reducing solvent volume. 50% wet catalyst reduces pyrophoric risk during weighing.

Procedure

Step 1: Inert Loading

  • Purge the open autoclave with Nitrogen for 5 minutes.

  • Charge 4-Nitrobenzyl Alcohol (100 g) and Methanol (600 mL). Stir to dissolve (endothermic; may require slight warming, but cool back to <25°C before catalyst addition).

  • STOP: Ensure N2 flow is active.

  • Add 5% Pd/C (5.0 g) carefully as a slurry in minimal methanol or add the wet paste directly. Do not create dust.[2]

Step 2: Hydrogenation

  • Seal reactor.[3] Purge with N2 (3x 30 psi) to remove O2.

  • Purge with H2 (3x 30 psi) to replace N2.

  • Set pressure to 40-50 psi (3-3.5 bar) .

  • Initiate Stirring: High agitation (800+ rpm) is crucial for gas-liquid mass transfer.

  • Exotherm Control: The temperature will rise rapidly. Use internal cooling coils to maintain 30–40°C .

    • Expert Insight: Do not exceed 50°C. Higher temperatures promote hydrogenolysis (cleaving the -OH group) to form p-toluidine.

  • Monitor H2 uptake. Reaction is complete when uptake ceases (approx. 2–4 hours).

Step 3: Self-Validation (IPC)

  • Sampling: Take a 0.5 mL aliquot. Filter through a 0.2µm syringe filter.

  • TLC: 50% EtOAc/Hexane. Product Rf ~0.3 (stains purple with ninhydrin). SM Rf ~0.6.[3]

  • HPLC: Ensure <0.5% Nitro and <0.1% Hydroxylamine intermediate.

Step 4: Filtration & Workup

  • Stop stirring. Vent H2 carefully. Purge with N2 (3x).

  • Filtration: Filter through a Celite pad under a Nitrogen blanket .

    • Safety: Wash the filter cake with methanol. Immediately submerge the used catalyst/Celite in water.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C. Do not overheat, as the product is thermally sensitive.

  • Crystallization:

    • The residue will be a dark oil or solid.

    • Recrystallize from Hot Water (approx. 3-4 volumes) or EtOAc/Heptane .

    • Cool slowly to 4°C. Collect pale yellow/off-white crystals.

Step 5: Drying & Storage

  • Dry in a vacuum oven at 35°C.

  • Store: Amber glass bottles, under Argon/Nitrogen, at 2–8°C. (Product oxidizes to azobenzene derivatives in light/air).

Process Workflow & Decision Tree

ProcessWorkflow Start Start: Nitro Reduction CheckTemp Monitor Temp (Is T > 45°C?) Start->CheckTemp Cooling Engage Active Cooling Reduce Stirring Speed CheckTemp->Cooling Yes CheckUptake H2 Uptake Stopped? CheckTemp->CheckUptake No Cooling->CheckUptake CheckUptake->CheckTemp No (Continue) IPC Perform IPC (HPLC/TLC) CheckUptake->IPC Yes PurityCheck SM < 0.5%? IPC->PurityCheck PurityCheck->CheckTemp Fail (Resume) Filter Filter Catalyst (Inert) PurityCheck->Filter Pass Recryst Recrystallize (Water or EtOAc) Filter->Recryst

Figure 2: Operational workflow emphasizing thermal control and purity checkpoints.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls Catalyst PoisoningEnsure solvent and substrate are sulfur-free. Add fresh catalyst (under N2).
High Impurity: p-Toluidine Over-reduction (Hydrogenolysis)Reaction temperature too high (>50°C) or reaction ran too long after H2 uptake ceased. Stop earlier.
High Impurity: Azo/Azoxy Condensation of intermediatesReaction too slow or insufficient H2 pressure. Increase agitation (mass transfer) or pressure.
Product is Brown/Red OxidationRecrystallize with a pinch of sodium dithionite (reducing agent) or activated charcoal. Store under inert gas.

References

  • BenchChem. (2025).[4][5] Application Notes: 4-Aminobenzyl Alcohol in Reductive Organic Synthesis.[4][6] Retrieved from

  • ThalesNano. (2021).[3][7] Scaling-Up a Continuous Flow Hydrogenation Reaction. Retrieved from

  • American Chemical Society. (2019). Development and Scale-up of Continuous Electrocatalytic Hydrogenation. Organic Process Research & Development.[8] Retrieved from

  • Stanford University. (n.d.). Laboratory Chemical Safety Summary: Palladium on Carbon.[1][9] Retrieved from

  • Honrel. (2025).[2][10][11] Precautions for Using Palladium Carbon Catalyst.[1][2][9] Retrieved from

Sources

Application

Application Note: 2-Aminobenzyl Alcohol (Anilinomethanol) as a Divergent Building Block in Total Synthesis

Executive Summary & Strategic Value In the architecture of total synthesis and medicinal chemistry, 2-aminobenzyl alcohol (often colloquially referred to as ortho-anilinomethanol) represents a "privileged" bifunctional b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the architecture of total synthesis and medicinal chemistry, 2-aminobenzyl alcohol (often colloquially referred to as ortho-anilinomethanol) represents a "privileged" bifunctional building block. Unlike simple anilines, the presence of the ortho-hydroxymethyl group provides a redox-active handle that enables Hydrogen Autotransfer (Borrowing Hydrogen) methodologies.

This guide moves beyond standard textbook definitions to demonstrate how this single precursor allows access to three distinct, high-value pharmacophores—Quinolines, Indoles, and Benzoxazines—often in a single step with water as the only byproduct.

The "Anilinomethanol" Distinction

Note: While "anilinomethanol" can chemically refer to the unstable hemiaminal (


-hydroxymethylaniline), in synthetic building block catalogs and total synthesis strategy, it almost exclusively refers to the stable (2-aminophenyl)methanol  scaffold. This guide focuses on the latter.

Mechanistic Insight: The "Borrowing Hydrogen" Principle

The efficiency of 2-aminobenzyl alcohol stems from its ability to serve as a pro-electrophile . In traditional Friedländer synthesis, unstable 2-aminobenzaldehyde must be prepared and immediately used. Using 2-aminobenzyl alcohol allows for in situ oxidation, condensation, and cyclization.

The Catalytic Cycle

The most powerful application involves Transition Metal-Catalyzed (Ru, Ir, Cu) hydrogen transfer.

  • Dehydrogenation: Catalyst removes

    
     from the alcohol, generating the reactive aldehyde in situ.
    
  • Condensation: The amine reacts with a ketone/aldehyde partner (aldol/imine formation).

  • Re-hydrogenation (or Aromatization): The catalyst returns hydrogen to the system (for alkylation) or releases it (for aromatization to quinolines).

BorrowingHydrogen Substrate 2-Aminobenzyl Alcohol (Stable Precursor) Oxidation Cat. Dehydrogenation (-H2) Substrate->Oxidation [Ru/Ir] Catalyst Intermediate 2-Aminobenzaldehyde (Reactive Electrophile) Oxidation->Intermediate Condensation Aldol/Imine Condensation (+ Ketone/Aldehyde) Oxidation->Condensation H2 stored on Cat Intermediate->Condensation Cyclization Cyclodehydration Condensation->Cyclization Product Quinoline/Indole Scaffold Cyclization->Product -H2O

Figure 1: The "Borrowing Hydrogen" cascade allows the use of stable alcohol precursors to generate reactive electrophiles transiently.

Application Protocols

Protocol A: Modified Friedländer Synthesis of Quinolines

Target: Substituted Quinolines (Antimalarial, anticancer scaffolds). Mechanism: Ruthenium-catalyzed oxidative cyclization.[1][2][3] This protocol avoids the handling of unstable amino-aldehydes.

Reagents:

  • 2-Aminobenzyl alcohol (1.0 equiv)[4][5]

  • Ketone (e.g., Acetophenone, 1.2 equiv)

  • Catalyst:

    
     (1 mol%)
    
  • Base: KOH (1.0 equiv)[5]

  • Solvent: 1,4-Dioxane

  • Sacrificial H-acceptor: 1-Dodecene (optional, promotes dehydrogenation)

Step-by-Step Methodology:

  • Charge: In a dry pressure tube, add 2-aminobenzyl alcohol (1 mmol), acetophenone (1.2 mmol), KOH (1 mmol), and

    
     (0.01 mmol).
    
  • Solvent: Add anhydrous 1,4-dioxane (3 mL).

  • Reaction: Seal the tube under Argon. Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor TLC for the disappearance of the alcohol (

      
       in 30% EtOAc/Hex).
      
  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove inorganic salts. Wash with EtOAc.[4][6]

  • Purification: Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Why this works: The Ru catalyst oxidizes the benzyl alcohol to the aldehyde. The KOH facilitates the cross-aldol condensation with the ketone. The final cyclization is driven by the thermodynamic stability of the aromatic quinoline system.

Protocol B: Synthesis of 4H-3,1-Benzoxazines

Target: Benzoxazines (precursors to polymers and bioactive heterocycles). Mechanism: Copper-catalyzed oxidative coupling with aldehydes.[7]

Reagents:

  • 2-Aminobenzyl alcohol (1.0 equiv)[4][5]

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.1 equiv)

  • Catalyst: CuI (10 mol%)

  • Oxidant: Air (Balloon) or

    
    
    
  • Solvent: Toluene

Step-by-Step Methodology:

  • Activation: To a flask, add CuI (0.1 mmol) and 2-aminobenzyl alcohol (1.0 mmol).

  • Addition: Add toluene (5 mL) and benzaldehyde (1.1 mmol).

  • Atmosphere: Purge the flask with

    
     or attach an air balloon.
    
  • Reflux: Heat to 100°C for 6 hours.

    • Mechanistic Note: The copper species catalyzes the hemiaminal formation and subsequent oxidation of the C-H bond to form the cyclic ether.

  • Isolation: Cool, quench with aqueous

    
     (to remove Cu), extract with EtOAc, and dry over 
    
    
    
    .

Divergent Synthesis Map

The true power of 2-aminobenzyl alcohol lies in its divergence. By altering the coupling partner and catalyst, the scaffold can be directed toward three distinct classes of drugs.

DivergentSynthesis Start 2-Aminobenzyl Alcohol Path1 + Ketones (Ru/KOH) Start->Path1 Path2 + Aldehydes (CuI/O2) Start->Path2 Path3 + Sec. Alcohols (Ir/Base) Start->Path3 Path4 + Isothiocyanates (Electrochemical) Start->Path4 Prod1 Quinolines (Antimalarial) Path1->Prod1 Prod2 Benzoxazines (Bioactive) Path2->Prod2 Prod3 Indoles (Serotonergic) Path3->Prod3 Prod4 2-Amino-Benzoxazines Path4->Prod4

Figure 2: Divergent synthesis pathways from a single 2-aminobenzyl alcohol precursor.

Troubleshooting & Optimization Data

ParameterOptimization TipReason
Solvent Use Dioxane or TolueneHigh boiling points are required to overcome the activation energy of the initial dehydrogenation step.
Catalyst Load Ru (1-2 mol%) vs Cu (10 mol%)Ru-hydride mechanisms are highly efficient; Cu-catalyzed oxidations often require higher loading due to catalyst aggregation.
Water Use Molecular Sieves (4Å)While water is a byproduct, removing it drives the equilibrium toward the imine/enamine intermediate (Le Chatelier's principle).
Side Products AzinesIf the temperature is too low, the intermediate aldehyde may couple with the starting amine without cyclizing. Increase Temp >80°C.

References

  • Cho, C. S., et al. "Ruthenium-catalyzed oxidative coupling and cyclization between 2-aminobenzyl alcohol and secondary alcohols leading to quinolines."[1] Tetrahedron, 2003, 59(40), 7997–8002.[1] [1]

  • Yus, M., et al. "Indirect Friedländer synthesis of quinolines from 2-aminobenzyl alcohol." ResearchGate/Tetrahedron Letters Context.

  • Zhang, G., et al. "Synthesis of 4H-3,1-benzoxazine derivatives from 2-aminobenzyl alcohol and various aldehydes using a commercial copper(I) iodide catalyst." ResearchGate/Green Chemistry Context.

  • Organic Chemistry Portal. "Indole Synthesis: Ruthenium-catalyzed syntheses."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Anilinomethanol Reaction Troubleshooting

Status: Operational Ticket Focus: Troubleshooting Failed Anilinomethanol Syntheses Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Triage: Define Your "Anilinomethanol" Before proceeding, we...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Failed Anilinomethanol Syntheses Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Triage: Define Your "Anilinomethanol"

Before proceeding, we must distinguish between the two structural isomers often conflated under this name. The failure modes for N-alkylation and C-alkylation are chemically distinct.

  • Target A: N-Hydroxymethylaniline (Hemiaminal)

    • Structure:

      
      
      
    • Context: Intermediate in Mannich-type reactions, hexahydrotriazine synthesis, or lubricant additives.

    • Primary Failure: Product "disappears" (reverts to aniline) or forms a white solid (trimer).

  • Target B: p-Aminobenzyl Alcohol (C-Hydroxymethyl)

    • Structure:

      
      
      
    • Context: Drug linker, polymer precursor.

    • Primary Failure: Formation of red/brown "tar" (Bakelite-type resin) or low yield.

Module 1: The N-Hydroxymethyl Trap (Hemiaminal Instability)

The Core Problem: Reversibility

The formation of N-hydroxymethylaniline from aniline and formaldehyde is a reversible equilibrium. Unlike stable alcohols, this is a hemiaminal . In aqueous acid or upon heating, it rapidly dehydrates to the imine (


) or reverts to starting materials.
Troubleshooting Protocol

Q: Why does my product vanish during aqueous workup? A: You likely shifted the equilibrium back to the starting materials by adding water or lowering the pH. The hemiaminal bond (


) is labile.
  • The Fix: Avoid aqueous workup if possible. If you must wash, use basic brine (

    
    ) and keep it cold (
    
    
    
    ).
  • Pro-Tip: If this is an intermediate for a second step (e.g., reaction with a nucleophile), do not isolate . Perform the subsequent reaction in situ.

Q: I isolated a white solid, but NMR shows it's not my product. A: You likely formed 1,3,5-triphenylhexahydro-1,3,5-triazine .

  • Mechanism: Three molecules of the unstable imine (

    
    ) trimerize to form a stable six-membered ring. This is the thermodynamic sink of the N-hydroxymethyl pathway.
    
  • Prevention: Keep formaldehyde stoichiometry strict (1.0 eq) and avoid excess heat.

Visualization: The N-Attack Equilibrium

N_Pathway Aniline Aniline + HCHO Hemiaminal N-Hydroxymethylaniline (Unstable Hemiaminal) Aniline->Hemiaminal Neutral/Basic Low Temp Hemiaminal->Aniline H2O / Dilution Imine N-Methyleneaniline (Transient Imine) Hemiaminal->Imine -H2O (Heat/Acid) Triazine Hexahydrotriazine (Stable Trimer) Imine->Triazine Trimerization Reversion Reversion to Starting Material Imine->Reversion Hydrolysis

Figure 1: The fate of N-hydroxymethylaniline.[1] Note that "Isolation" often forces the path toward Reversion or Trimerization.

Module 2: The C-Hydroxymethyl Challenge (Polymerization Control)

The Core Problem: Electrophilic Runaway

Synthesizing p-aminobenzyl alcohol directly from aniline and formaldehyde requires acid catalysis to drive the electrophilic aromatic substitution (EAS). However, the product (p-aminobenzyl alcohol) is more reactive than aniline toward further alkylation, leading to Aniline-Formaldehyde Resin .

Troubleshooting Protocol

Q: The reaction turned into a red rubbery solid (Red Oil/Tar). Can I save it? A: No. You have created a cross-linked aminoplast resin.

  • Root Cause: High concentration and high temperature. Once a methylene bridge forms, the ring becomes more electron-rich (alkyl group activation), inviting further attack.

  • The Fix: You must operate under high dilution and strictly controlled protonation.

    • Protocol Adjustment: Use a large excess of aniline (4:1 ratio relative to formaldehyde). This statistically favors mono-substitution over polymerization.

Q: Is there a better route than direct condensation? A: Yes. If you need high-purity p-aminobenzyl alcohol, do not use aniline + formaldehyde.

  • Recommended Route: Reduction of p-nitrobenzyl alcohol.[2]

  • Why: It avoids the carbon-carbon bond forming step entirely, bypassing the polymerization risk.

  • Reagents:

    
     or 
    
    
    
    .
Experimental Comparison: Synthesis Routes
FeatureDirect Condensation (Aniline + HCHO)Reduction Route (from p-nitrobenzyl alcohol)
Atom Economy HighLower (requires reducing agent)
Purity Profile Low (Oligomers/Isomers common)High (>98% possible)
Scalability Difficult (Exotherm control)Excellent
Primary Risk Polymerization (Tar)Incomplete Reduction (Nitroso impurities)
Recommendation Only for industrial resin synthesisRecommended for Pharma/R&D
Visualization: The Polymerization Divergence

C_Pathway Start Aniline + Formaldehyde (Acidic Medium) Intermediate p-Aminobenzyl Alcohol (Target Monomer) Start->Intermediate Kinetic Control (High Dilution, Low Temp) Polymer Aniline-Formaldehyde Resin (Red/Brown Tar) Start->Polymer Runaway Reaction Intermediate->Polymer Thermodynamic Sink (Excess HCHO, Heat) Check Is Product More Reactive? Intermediate->Check Check->Polymer YES (Activates Ring)

Figure 2: The "Reactivity Trap." The product of C-alkylation is more nucleophilic than the starting aniline, accelerating polymer formation.

Module 3: Analytical Blindspots

Q: My NMR spectrum looks "blurry" or shows broad peaks. A: Anilinomethanols often engage in dynamic hydrogen bonding or slow exchange on the NMR timescale.

  • The Fix: Run the NMR in DMSO-d6 rather than

    
    . DMSO disrupts the intermolecular hydrogen bonding and stabilizes the hydroxyl proton, often revealing it as a distinct triplet (coupling to 
    
    
    
    ) rather than a broad singlet.

Q: TLC shows a streak instead of a spot. A: The amine group interacts with the acidic silica gel.

  • The Fix: Pre-treat your TLC plate or add 1% Triethylamine (TEA) to your eluent. This neutralizes the silica sites and prevents streaking.

References & Grounding

  • Mechanism of Aniline-Formaldehyde Condensation:

    • Source: Kirk-Othmer Encyclopedia of Chemical Technology.

    • Key Finding: In acidic media, N-hydroxymethylaniline rearranges to p-aminobenzyl alcohol, which rapidly condenses to methylene-bridged oligomers (MDA precursors).

    • Citation:

  • Synthesis of p-Aminobenzyl Alcohol (Reduction Route):

    • Source: BenchChem Technical Support / Patent CN104262176A.

    • Key Finding: Reduction of p-nitrobenzyl alcohol using Raney Nickel/Hydrazine or catalytic hydrogenation avoids resin formation and yields high purity product.

    • Citation:

  • Instability of N-Hydroxymethyl Compounds:

    • Source: Xenobiotica (NIH).

    • Key Finding:N-hydroxymethyl compounds decompose spontaneously at neutral pH to formaldehyde and the parent amine; stability is only maintained in specific buffered or anhydrous conditions.

    • Citation:

  • Polymerization Control:

    • Source: Macromolecules (ACS).[3]

    • Key Finding: Synthesis of poly(o-aminobenzyl alcohol) vs monomer requires strict temperature control to prevent cross-linking.

    • Citation:

Sources

Optimization

Technical Support Center: Anilinomethanol Synthesis &amp; Impurity Control

The following guide is designed as a specialized Technical Support Center for researchers and process chemists working with Anilinomethanol derivatives. In the context of pharmaceutical development, "Anilinomethanol" typ...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers and process chemists working with Anilinomethanol derivatives.

In the context of pharmaceutical development, "Anilinomethanol" typically refers to two distinct structural isomers with vastly different stability profiles:

  • 
    -(Aminophenyl)methanol  (Aminobenzyl alcohol): A stable scaffold used as a building block (e.g., in sertindole, brigatinib).
    
  • 
    -(Hydroxymethyl)aniline : A hemiaminal intermediate formed during reductive methylation or resin synthesis, often considered a transient species or impurity.
    

This guide addresses the synthesis and impurity profiling of the stable


-isomer (Aminobenzyl alcohol)  while addressing the 

-isomer
as a critical side-reaction byproduct.

Current Status: Online 🟢 Role: Senior Application Scientist Topic: Troubleshooting Impurities in (Aminophenyl)methanol Synthesis

Scope & Pathway Analysis

Before troubleshooting, confirm your synthetic route. The impurity profile is dictated by whether you are reducing a nitro-precursor or performing a nucleophilic addition.

Synthesis Workflow & Impurity Origins

The following diagram maps the two primary synthetic routes and the specific divergence points where side products are generated.

Anilinomethanol_Impurity_Map Start_Nitro Starting Material: 4-Nitrobenzyl Alcohol Reaction_Red Catalytic Hydrogenation (Pd/C or Raney Ni) Start_Nitro->Reaction_Red Start_Aldehyde Starting Material: 4-Aminobenzaldehyde Reaction_Add Reduction (NaBH4) Start_Aldehyde->Reaction_Add Target TARGET PRODUCT (Aminophenyl)methanol Reaction_Red->Target 1. Controlled H2 eq. Imp_Toluidine Impurity A: Toluidine (Over-reduction) Reaction_Red->Imp_Toluidine Excess H2 / Acidic pH Imp_Azo Impurity B: Azo/Azoxy Dimers (Colored) Reaction_Red->Imp_Azo O2 Leak / Base cat. Imp_Hydroxyl Impurity C: Hydroxylamine Intermediate Reaction_Red->Imp_Hydroxyl Incomplete Rxn Reaction_Add->Target Imp_Polymer Impurity D: Schiff Base Oligomers Reaction_Add->Imp_Polymer Self-condensation

Figure 1: Mechanistic divergence in aminobenzyl alcohol synthesis. Red paths indicate failure modes leading to specific impurities.

Troubleshooting Guide (Q&A Format)
Category A: Colored Impurities & Oxidation

User Question: My isolated product (4-aminobenzyl alcohol) is turning yellow/orange upon storage, despite high initial purity by HPLC. What is this impurity?

Diagnosis: You are likely observing the formation of Azo (


)  or Azoxy  dimers, or Quinone Methide  precursors. Aminobenzyl alcohols are oxidation-sensitive.[1]
  • Mechanism: The aniline nitrogen is oxidized by atmospheric oxygen to a radical cation, which couples. Alternatively, trace nitroso intermediates from incomplete hydrogenation can condense with the amine product.

  • Immediate Action:

    • Store under Argon: These compounds are air-sensitive.

    • Add Antioxidant: Add 0.1% w/w sodium metabisulfite or BHT during the workup/crystallization phase.

    • Check pH: Ensure the final product is not stored in basic conditions, which accelerate auto-oxidation.

Analytical Confirmation:

Impurity Type UV-Vis Characteristic LC-MS Signature

| Azo Dimer | Strong band at ~320–350 nm |


 or 

| | Nitroso | Yellow/Green tint |

(approx) |
Category B: Yield Loss via Over-Reduction

User Question: I am reducing 4-nitrobenzyl alcohol using Pd/C and


. I see a new peak with RRT ~1.2, and my yield of the alcohol is dropping. What is happening?

Diagnosis: You are experiencing Hydrogenolysis of the benzylic alcohol, converting your target into


-Toluidine  (methylaniline).
  • The Cause: Benzylic alcohols are labile under catalytic hydrogenation conditions, especially if the media is slightly acidic or if the catalyst loading is too high.

  • Corrective Protocol:

    • Switch Catalyst: Move from Pd/C to Pt/C (Platinum on Carbon) or Raney Nickel . Palladium is notorious for cleaving benzylic C-O bonds.

    • Poison the Catalyst: Add a small amount of V2O5 (Vanadium pentoxide) or use sulfided catalysts to inhibit hydrogenolysis.

    • Solvent Control: Avoid acidic solvents (acetic acid). Run the reaction in neutral MeOH or EtOH.

Category C: "Gunk" & Polymerization

User Question: I tried synthesizing the product from 4-aminobenzaldehyde using NaBH4, but I ended up with insoluble material and a complex baseline on NMR.

Diagnosis: This is due to Self-Condensation (Polymerization) .

  • Mechanism: The starting material contains both a nucleophile (amine) and an electrophile (aldehyde).[2] Before reduction is complete, the amine attacks the aldehyde of another molecule, forming a Schiff Base (Imine) , which then oligomerizes.

  • Protocol Fix:

    • Inverse Addition: Do not add NaBH4 to the aldehyde. Instead, dissolve NaBH4 in the solvent first, then add the aldehyde slowly to the reducing agent. This ensures the aldehyde is reduced to the alcohol faster than it can react with an amine.

    • Temperature: Maintain

      
       to kinetically favor reduction over condensation.
      
Analytical Reference Data

Use this table to identify side products in your crude reaction mixture.

Table 1: Common Impurities in (Aminophenyl)methanol Synthesis

ComponentStructure Description1H NMR Diagnostic (DMSO-

)
MS (ESI+)Origin
Target


4.3–4.5 (d,

), 5.0 (t,

)

Desired Product
Toluidine


2.15 (s,

)

Over-reduction (Hydrogenolysis)
Schiff Base


8.3–8.5 (s, Imine

)

Condensation (Aldehyde route)
N-Methyl


2.6–2.7 (s,

)

Methanol alkylation (if high temp)
Bis-benzyl


4.1 (s,

)

Reductive amination side-product
Advanced Protocol: Selective Reduction of 4-Nitrobenzyl Alcohol

Objective: Minimize hydrogenolysis (Toluidine formation) while ensuring complete nitro reduction.

Reagents:

  • 4-Nitrobenzyl alcohol (1.0 eq)

  • Pt/C (5% loading) - Crucial: Do not use Pd/C

  • Methanol (10 volumes)

  • Hydrogen (balloon pressure or 1-3 bar)

Step-by-Step:

  • Preparation: Dissolve nitrobenzyl alcohol in Methanol.

  • Catalyst Addition: Add Pt/C (5 wt% relative to substrate) under nitrogen blanket. Safety: Pyrophoric hazard.

  • Reaction: Purge with

    
    . Stir vigorously at 20–25°C .
    
    • Note: Do not heat above 30°C. Higher temperatures activate the C-OH bond cleavage.

  • Monitoring: Check HPLC every 30 mins. Look for the disappearance of Nitro (RT ~ 5 min) and appearance of Amine (RT ~ 2 min).

    • Stop Condition: Stop immediately when starting material is <0.5%. Extended stirring promotes impurity formation.

  • Workup: Filter through Celite under Nitrogen. Concentrate at

    
     to avoid thermal degradation.
    
References
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[3] Organic Process Research & Development. Retrieved from [Link][2]

  • Reddy, A. V., et al. (2014). Synthesis of related substances of olmesartan medoxomil. Semantic Scholar. Retrieved from [Link]

  • Org. Synth. (1955). o-Aminobenzyl alcohol.[4] Organic Syntheses, Coll. Vol. 3, p.60. Retrieved from [Link]

  • Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Prevent Anilinomethanol Decomposition

Core Directive & Executive Summary Welcome to the Advanced Technical Support Center. You are likely accessing this guide because your in situ generated N-(hydroxymethyl)aniline (anilinomethanol) is degrading before it ca...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Welcome to the Advanced Technical Support Center. You are likely accessing this guide because your in situ generated N-(hydroxymethyl)aniline (anilinomethanol) is degrading before it can be utilized, or you are witnessing the formation of insoluble resins (gums) during your reaction.

The Scientific Reality: N-(Hydroxymethyl)aniline (


) is a hemiaminal . Hemiaminals are inherently transient species that exist in a delicate equilibrium between the parent amine/formaldehyde and the dehydrated imine (Schiff base).
  • Acidic conditions catalyze dehydration to the electrophilic iminium ion, leading to rapid polymerization (aniline-formaldehyde resins).

  • Basic conditions generally stabilize the hemiaminal against polymerization but can promote reversion to starting materials (aniline + formaldehyde) if the equilibrium is not managed.

  • Thermal energy drives both reversion (entropy) and condensation (enthalpy).

This guide provides the strategies required to "freeze" this equilibrium and utilize the species effectively.

Troubleshooting Guide (Q&A)

Category 1: Reaction Control & Synthesis

Q: My reaction mixture turns cloudy and deposits a gummy red/white solid within minutes. What is happening? A: You are observing acid-catalyzed polycondensation . Even weak acidity (pH < 6) protonates the hydroxyl group of the anilinomethanol, making it a good leaving group (


). This generates a highly reactive iminium ion (

) which electrophilically attacks other aniline molecules, forming methylene bridges (

).
  • Corrective Action: Maintain a neutral to slightly basic pH (pH 7.5 – 9.0) . Use a buffer system (e.g., Phosphate or Carbonate) or add a catalytic amount of base (NaOH or TEA) to the formaldehyde solution before addition.

  • Mechanism: Base prevents protonation of the -OH group, shutting down the dehydration pathway.

Q: I am trying to isolate the solid, but it decomposes on the filter paper. How do I handle this? A: Isolation of N-(hydroxymethyl)aniline is not recommended for routine synthesis due to its high sensitivity. However, if isolation is critical for characterization:

  • Temperature: Perform all filtration at < 4°C .

  • Solvent: Avoid protic solvents for washing. Use cold, dry diethyl ether or hexane .

  • Drying: Do not use vacuum ovens with heat. Dry under a stream of dry nitrogen at 0°C.

  • Desiccation: Store immediately over KOH pellets (to absorb acid/water) at -20°C.

Q: The NMR spectrum shows peaks for Aniline and Formaldehyde, not the product. Did the reaction fail? A: Not necessarily. You are likely observing reversion (Hydrolysis). Hemiaminals exist in dynamic equilibrium:



In dilute solutions or deuterated solvents containing traces of acid/water (like 

), the equilibrium shifts back to the starting materials.
  • Corrective Action: Run NMR in

    
      or 
    
    
    
    (dried over molecular sieves). Avoid
    
    
    as its inherent acidity (
    
    
    ) catalyzes decomposition. Perform the NMR experiment immediately after preparation at low temperature.
Category 2: Storage & Stability

Q: Can I store the intermediate overnight? A: Only under strict cryogenic conditions. At room temperature, N-(hydroxymethyl)aniline will undergo disproportionation or slow condensation to form 1,3,5-triphenylhexahydro-1,3,5-triazine (the cyclic trimer of the imine).

  • Protocol: Flash freeze the solution or solid in liquid nitrogen and store at -80°C . For short-term storage (hours), -20°C is acceptable if the sample is dry and free of acid traces.

Technical Data & Visualization

Decomposition Pathways

The following diagram illustrates the two major failure modes: Reversion (Hydrolysis) and Polymerization (Resin Formation).

Decomposition Aniline Aniline + Formaldehyde (Starting Materials) Hemiaminal N-(Hydroxymethyl)aniline (Target Hemiaminal) Aniline->Hemiaminal Basic pH Low Temp Hemiaminal->Aniline Dilution Heat Iminium Iminium Ion (Reactive Intermediate) Hemiaminal->Iminium Acid (H+) Dehydration Trimer Hexahydrotriazine (Cyclic Trimer) Iminium->Trimer Neutral pH Standing Polymer Aniline-Formaldehyde Resin (Polymer) Iminium->Polymer Excess Acid Heat

Figure 1: Mechanistic pathways governing the stability of N-(hydroxymethyl)aniline. Green arrows indicate the desired formation; red/orange arrows indicate decomposition vectors.

Solvent & Condition Compatibility Table
ParameterRecommendedAvoidReason
pH 8.0 – 9.0 (Weakly Basic)< 7.0 (Acidic)Acid catalyzes dehydration to reactive imines.
Temperature -10°C to 0°C > 25°CHeat promotes entropy-driven reversion and condensation.
Solvent (Reaction) Water/Dioxane (1:1) Pure Methanol/EthanolAlcohols can exchange to form unstable hemiaminal ethers.
Solvent (NMR) DMSO-d6, Acetone-d6 CDCl3CDCl3 is often acidic; promotes rapid reversion.
Concentration High (> 1 M) Dilute (< 0.1 M)Le Chatelier's principle: dilution favors dissociation.

Optimized Experimental Protocol

Objective: Synthesis and In Situ Stabilization of N-(Hydroxymethyl)aniline.

Reagents:

  • Aniline (Freshly distilled, clear)

  • Formaldehyde (37% aq.[1][2] solution, methanol-free preferred)

  • Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )

Step-by-Step Workflow:

  • System Preparation:

    • Equip a 3-neck round bottom flask with a mechanical stirrer and a thermometer.

    • Purge with

      
       to remove atmospheric 
      
      
      
      (which can acidify the solution).
    • Cool the flask to 0°C using an ice/salt bath.

  • Basification (Critical Step):

    • Add the Formaldehyde solution (1.05 equiv) to the flask.

    • Adjust the pH of the formaldehyde solution to pH 8–9 using dilute

      
       or 
      
      
      
      . Do not skip this step; commercial formalin is often acidic (pH 3-4).
  • Controlled Addition:

    • Add Aniline (1.0 equiv) dropwise over 20 minutes, maintaining internal temperature < 5°C .

    • Observation: The solution may become viscous.[3] If a precipitate forms, ensure the pH is still basic.

  • Reaction Phase:

    • Stir at 0°C for 1–2 hours.

    • Checkpoint: Take an aliquot for TLC (neutral alumina plates, not silica) or NMR (DMSO-d6).

  • Utilization (Trapping):

    • Do not isolate. React the solution immediately with your nucleophile (e.g., reduction with

      
       to 
      
      
      
      -methylaniline, or reaction with an amide).
    • If you must remove water, extract rapidly with cold Dichloromethane (DCM) that has been pre-washed with basic brine. Dry over

      
       (not 
      
      
      
      , which is slightly acidic).

References

  • Mechanism of Aniline-Formaldehyde Condens

    • Title: Kinetics and mechanism of the aniline-formaldehyde reaction in acid medium.[4]

    • Source: ResearchGate / Polymer Science[3]

    • URL:[Link]

  • Stability of N-Hydroxymethyl Compounds

    • Title: The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.[5]

    • Source: PubMed / Xenobiotica
    • URL:[Link]

  • General Hemiaminal Chemistry & Trapping

    • Title: Formaldehyde surrog
    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Safety & Handling of Aniline Deriv

    • Title: Aniline | C6H5NH2 | CID 6115 - PubChem.
    • Source: NIH PubChem[3][6]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Purity of Synthesized Anilinomethanol

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the purity of synthesized anilinomethanol. This resource offe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the purity of synthesized anilinomethanol. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.

Introduction to Anilinomethanol Synthesis and Purity Challenges

Anilinomethanol, also known as N-(hydroxymethyl)aniline, is a key intermediate in various organic syntheses. It is typically formed through the reaction of aniline and formaldehyde.[1] While the synthesis appears straightforward, achieving high purity can be challenging due to the inherent reactivity of the starting materials and the product itself. The primary challenge lies in minimizing the formation of byproducts and preventing the degradation of the desired anilinomethanol.

This guide provides practical, field-proven insights and detailed protocols to help you navigate these challenges and obtain high-purity anilinomethanol for your research and development needs.

Core Synthesis and Purification Workflow

The general workflow for synthesizing and purifying anilinomethanol involves the initial reaction followed by one or more purification steps. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

A Aniline + Formaldehyde Reaction B Crude Anilinomethanol (Contains impurities) A->B Synthesis C Purification Step B->C D Recrystallization C->D Option 1 E Column Chromatography C->E Option 2 F High-Purity Anilinomethanol D->F E->F G Purity Analysis (HPLC, NMR) F->G Verification

Caption: General workflow for anilinomethanol synthesis and purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of anilinomethanol.

Question 1: My final product is a complex mixture containing multiple byproducts. How can I minimize their formation?

Answer:

The formation of byproducts in the aniline-formaldehyde reaction is highly dependent on the reaction conditions, particularly the pH.

Causality: In acidic media, the initially formed anilinomethanol is prone to dehydration, leading to the formation of a reactive N-methylidene anilinium ion. This intermediate can then react with excess aniline to form N-(p-aminobenzyl)aniline (PABA) and subsequently 4,4'-methylene diphenyl diamine (MDA) and other polymeric materials.[1][2]

Solutions:

  • pH Control: Maintain a neutral or slightly basic pH during the reaction. This can be achieved by using a buffer or by the controlled addition of a base. Avoid strong acidic conditions.

  • Temperature Control: Run the reaction at a lower temperature to reduce the rate of side reactions. Start with cooling the aniline solution before the addition of formaldehyde.

  • Stoichiometry: Use a slight excess of aniline relative to formaldehyde to ensure the complete consumption of the more reactive formaldehyde and minimize its self-polymerization.

Question 2: My anilinomethanol product degrades upon standing or during purification. What is causing this instability?

Answer:

Anilinomethanol is known to be thermally and pH-sensitive.

Causality: N-(hydroxymethyl) compounds can be unstable, particularly under alkaline conditions, and may revert to their starting amine and aldehyde.[3] Elevated temperatures can also promote decomposition and the formation of polymeric byproducts.[4]

Solutions:

  • Avoid High Temperatures: During workup and purification, keep the temperature as low as reasonably possible. Use rotary evaporation at reduced pressure and moderate temperatures to remove solvents.

  • Maintain Neutral or Slightly Acidic pH: Store the purified anilinomethanol in a neutral or slightly acidic environment. Avoid exposure to strong bases.

  • Inert Atmosphere: For long-term storage, consider keeping the purified compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Question 3: I am having difficulty purifying my crude anilinomethanol by recrystallization. What are the optimal conditions?

Answer:

Finding the right solvent system is crucial for successful recrystallization.[5]

Causality: The ideal solvent for recrystallization should dissolve the crude product well at an elevated temperature but poorly at room temperature, while the impurities should remain soluble at lower temperatures.

Recommended Solvent Systems to Screen:

Based on the polarity of anilinomethanol (containing both a polar alcohol group and a less polar aniline moiety), the following solvent systems are good starting points for screening:

  • Single Solvents:

    • Toluene

    • Dichloromethane (DCM)

    • Isopropanol

    • Ethyl Acetate

  • Mixed Solvent Systems:

    • Toluene/Heptane

    • Dichloromethane/Hexane

    • Ethyl Acetate/Hexane

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount of crude anilinomethanol (approx. 50 mg) into several test tubes.

  • To each tube, add a different solvent dropwise while gently heating and agitating until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe which solvent system yields the best crystal formation with minimal precipitation of impurities.

Question 4: Column chromatography of my crude product results in poor separation and smearing of the product band. How can I improve this?

Answer:

Poor separation in column chromatography is often due to the interaction of the basic amine group with the acidic silica gel stationary phase.

Causality: The acidic nature of silica gel can lead to strong adsorption of the basic aniline moiety, causing tailing and poor resolution.

Solutions:

  • Use of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) (typically 0.1-1% v/v), to the eluent. The TEA will neutralize the acidic sites on the silica gel, allowing the anilinomethanol to elute more cleanly.[6]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

  • Solvent System Optimization: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent and gradually increase the polarity.

Recommended Eluent Systems for Silica Gel Chromatography:

  • Hexane/Ethyl Acetate gradient (with 0.5% TEA)

  • Dichloromethane/Methanol gradient (with 0.5% TEA)

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of anilinomethanol?

A1: The primary reaction is the nucleophilic addition of aniline to formaldehyde. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of formaldehyde.

Q2: What are the most common impurities I should expect in my crude anilinomethanol?

A2: The most common impurities arise from side reactions of the starting materials and the product. These include:

  • Unreacted aniline and formaldehyde

  • Paraformaldehyde (a polymer of formaldehyde)

  • N,N'-diphenylmethanediamine (from the reaction of anilinomethanol with aniline)

  • 4,4'-methylenedianiline (MDA) and other oligomers, especially if the reaction is carried out under acidic conditions.[1][2]

Q3: Which analytical techniques are best for assessing the purity of my anilinomethanol?

A3: A combination of techniques is often ideal:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help identify the structure of impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and to quickly assess the complexity of the crude product mixture.

Q4: How should I store purified anilinomethanol to ensure its stability?

A4: To ensure stability, store purified anilinomethanol under the following conditions:

  • Temperature: In a refrigerator or freezer.

  • Atmosphere: Under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Light: In an amber-colored vial to protect it from light-induced degradation.

  • pH: Ensure the product is free from any residual acid or base from the purification process.

Data Summary and Protocols

Table 1: Comparison of Purification Techniques for Anilinomethanol
Purification MethodPrincipleAdvantagesDisadvantagesEstimated Purity
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[5]Simple, cost-effective, and scalable.Requires finding a suitable solvent system; potential for product loss in the mother liquor.>98% (with optimized solvent)
Column Chromatography Separation based on the differential adsorption of compounds onto a stationary phase.[6]High resolution and can separate complex mixtures.More time-consuming, requires larger volumes of solvent, and can be less scalable.>99%
Detailed Experimental Protocol: Purification of Anilinomethanol by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude product.

Materials:

  • Crude anilinomethanol

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in dichloromethane and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a small amount of TEA (0.5%). Visualize the spots under UV light. The anilinomethanol should be a major spot, and you should be able to see the separation from other impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level surface.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude anilinomethanol in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

    • Carefully add the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with 100% hexane containing 0.5% TEA.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexane, with 0.5% TEA throughout).

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure anilinomethanol.

    • Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

    • Dry the resulting solid or oil under high vacuum.

A Prepare Silica Slurry and Pack Column B Dry Load Crude Product onto Silica A->B C Elute with Hexane/EtOAc Gradient + 0.5% TEA B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Dry Under Vacuum G->H I Pure Anilinomethanol H->I

Caption: Workflow for flash column chromatography purification of anilinomethanol.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. ResearchGate. [Link]

  • An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. National Center for Biotechnology Information. [Link]

  • Statistically validated chromatographic study of salicylate and aniline derivatives of NSAID. ResearchGate. [Link]

  • N-Dealkylation of Amines. National Center for Biotechnology Information. [Link]

  • Aniline-Formaldehyde Resin. ChemEd X. [Link]

  • Formaldehyde and aniline reaction. Scribd. [Link]

  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. National Center for Biotechnology Information. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Experimental identification of aminomethanol (NH2CH2OH)—the key intermediate in the Strecker Synthesis. National Center for Biotechnology Information. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • N-hydroxyarylamines. National Center for Biotechnology Information. [Link]

  • Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. ResearchGate. [Link]

  • Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone. Shimadzu. [Link]

  • STABILITY STUDIES: A REVIEW. ResearchGate. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. National Center for Biotechnology Information. [Link]

  • Insights on the mechanism for synthesis of methylenedianiline from aniline and formaldehyde though HPLC-MS and isotope tracer studies. ResearchGate. [Link]

  • List of the amines along with their retention times that can be.... ResearchGate. [Link]

  • Formaldehyde surrogates in multicomponent reactions. Beilstein Journals. [Link]

  • Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products. National Center for Biotechnology Information. [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. [Link]

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Reference Data & Comparative Studies

Validation

Spectroscopic Validation of Anilinomethanol: A Comparative Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, the precise structural characterization of reaction intermediates is paramount. Anilinomethano...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the precise structural characterization of reaction intermediates is paramount. Anilinomethanol (N-phenylaminomethanol), a key yet transient hemiaminal formed from the reaction of aniline and formaldehyde, presents a significant analytical challenge due to its inherent instability.[1][2] This guide provides an in-depth, comparative analysis of spectroscopic techniques for the definitive structural validation of anilinomethanol, moving beyond a simple listing of methods to explain the causality behind experimental choices and the interpretation of the resulting data.

The Challenge: Capturing a Transient Intermediate

Anilinomethanol's tendency to readily undergo dehydration to form N-methylideneaniline or participate in further condensation reactions necessitates a carefully designed analytical approach.[1] Unlike stable compounds, the isolation of pure anilinomethanol for routine spectroscopic analysis is often not feasible. Therefore, in situ monitoring and rapid analytical techniques are crucial for its characterization. This guide will focus on a multi-pronged spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and self-validating structural profile of this elusive intermediate.

Experimental Design: A Multi-Technique Approach for Unambiguous Identification

The core principle behind this validation workflow is the convergence of evidence from multiple, independent spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their collective data provides a robust and trustworthy characterization.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Aniline Aniline Reaction In situ Reaction Aniline->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Anilinomethanol Anilinomethanol (Intermediate) Reaction->Anilinomethanol NMR NMR Spectroscopy (¹H, ¹³C) Anilinomethanol->NMR Structural Connectivity FTIR FTIR Spectroscopy Anilinomethanol->FTIR Functional Groups MS Mass Spectrometry Anilinomethanol->MS Molecular Weight Structure Validated Structure NMR->Structure FTIR->Structure MS->Structure

Figure 1: An integrated workflow for the synthesis and spectroscopic validation of anilinomethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in a molecule. For anilinomethanol, both ¹H and ¹³C NMR are indispensable. Due to its transient nature, these spectra are often acquired in situ by carefully monitoring the reaction of aniline and formaldehyde in a suitable deuterated solvent.[3][4]

Experimental Protocol: In Situ NMR Analysis
  • Reactant Preparation: In an NMR tube, dissolve aniline (1 equivalent) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Initial Spectrum: Acquire a baseline ¹H and ¹³C NMR spectrum of the aniline solution.

  • Initiation of Reaction: Add a stoichiometric amount of formaldehyde (1 equivalent, typically as a solution in the same deuterated solvent) to the NMR tube.

  • Time-Resolved Spectroscopy: Immediately begin acquiring a series of ¹H and ¹³C NMR spectra at regular intervals to observe the formation and potential subsequent reactions of anilinomethanol.

  • Data Analysis: Identify new signals corresponding to the anilinomethanol intermediate and monitor their intensity over time.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of anilinomethanol is expected to show characteristic signals that distinguish it from the starting materials. The integration of these signals provides crucial information about the number of protons in each environment.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (C₆H₅)6.5 - 7.5Multiplet5H
Methylene Protons (CH₂)~4.5 - 5.5Doublet2H
Hydroxyl Proton (OH)Variable (broad singlet)Singlet1H
Amine Proton (NH)Variable (broad singlet)Singlet1H

Table 1: Predicted ¹H NMR spectral data for anilinomethanol.

The downfield shift of the methylene protons is a key indicator, resulting from the deshielding effects of the adjacent oxygen and nitrogen atoms. The coupling between the CH₂ and NH protons can lead to the doublet multiplicity of the methylene signal, although this can be broadened or decoupled depending on the solvent and temperature.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a definitive fingerprint of the carbon skeleton.

Carbon Environment Expected Chemical Shift (δ, ppm)
Methylene Carbon (CH₂)~70 - 85
Aromatic Carbons (C₆H₅)~110 - 150

Table 2: Predicted ¹³C NMR spectral data for anilinomethanol.

The most informative signal is that of the methylene carbon, appearing in a region characteristic of carbons bonded to both an oxygen and a nitrogen atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For anilinomethanol, FTIR is instrumental in confirming the presence of the hydroxyl (O-H) and amine (N-H) groups, and the absence of the carbonyl (C=O) group from formaldehyde.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Apply a small amount of the reaction mixture (aniline and formaldehyde) directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups in anilinomethanol.

Expected FTIR Spectral Data

The FTIR spectrum of the reaction mixture containing anilinomethanol will exhibit characteristic absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H (hydroxyl)Stretching3200 - 3550Strong, broad
N-H (amine)Stretching3300 - 3500Medium, sharp
C-H (aromatic)Stretching3000 - 3100Medium to weak
C-NStretching1250 - 1350Medium
C-OStretching1000 - 1250Strong

Table 3: Predicted FTIR absorption bands for anilinomethanol.[5]

The broad O-H stretching band is a hallmark of the hydroxyl group, while the N-H stretch will be distinct from that of aniline due to the new chemical environment. The absence of a strong carbonyl peak around 1700 cm⁻¹ confirms the consumption of formaldehyde. The FTIR spectrum of the aniline-formaldehyde resin would show the disappearance of the N-H and O-H stretching bands and the appearance of C-N stretching bands associated with the cross-linked polymer.[6]

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the definitive molecular weight of a compound and offers insights into its structure through fragmentation analysis. Given the instability of anilinomethanol, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is preferred to minimize fragmentation during ionization.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) compatible with ESI-MS.

  • Infusion: Infuse the diluted sample directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) corresponding to anilinomethanol.

Expected Mass Spectrometry Data

The key piece of information from the mass spectrum is the molecular ion peak.

Ion Expected m/z
[C₇H₉NO + H]⁺124.0757

Table 4: Predicted exact mass for the protonated molecular ion of anilinomethanol.

Observing a peak at this precise mass-to-charge ratio provides strong evidence for the presence of anilinomethanol. Tandem mass spectrometry (MS/MS) can be further employed to analyze the fragmentation pattern of the molecular ion, providing additional structural confirmation. A likely fragmentation pathway would involve the loss of a water molecule.

G cluster_ms Mass Spectrometry Fragmentation Parent Anilinomethanol [M+H]⁺ m/z = 124.0757 Fragment [M+H - H₂O]⁺ m/z = 106.0651 Parent->Fragment Loss of H₂O

Sources

Comparative

Bridging the Gap: A Comparative Guide to Computational and Experimental Data for Anilinomethanol

For researchers and professionals in drug development, a comprehensive understanding of a molecule's properties is paramount. Anilinomethanol, a simple yet intriguing molecule, serves as an excellent case study for illus...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a comprehensive understanding of a molecule's properties is paramount. Anilinomethanol, a simple yet intriguing molecule, serves as an excellent case study for illustrating the powerful synergy and occasional discrepancies between computational modeling and experimental characterization. This guide provides an in-depth comparison of the theoretical and expected experimental data for anilinomethanol, offering insights into its structure, stability, and spectroscopic signatures. By understanding the nuances of both approaches, researchers can make more informed decisions in their discovery and development pipelines.

Molecular Structure: A Tale of Two Perspectives

The foundational aspect of understanding any molecule is its three-dimensional structure. Both computational and experimental methods provide insights into bond lengths, angles, and conformation, but from different conceptual standpoints.

Computational Approach: The Power of Prediction

Computational chemistry allows for the ab initio prediction of molecular geometry. Using methods like Density Functional Theory (DFT), we can calculate the optimized structure of anilinomethanol in a vacuum or in a simulated solvent environment. These calculations provide precise values for bond lengths and angles, offering a theoretical "ideal" structure.

Table 1: Computed Geometric Parameters for Anilinomethanol

ParameterComputed Value (PubChem CID: 20558791)[1]
Molecular FormulaC₇H₉NO
Molecular Weight123.15 g/mol
InChIInChI=1S/C7H9NO/c9-6-8-7-4-2-1-3-5-7/h1-5,8-9H,6H2
Experimental Approach: Inferring from Analogs

The expectation is that the experimental structure of anilinomethanol would largely align with the computational predictions, with minor deviations due to crystal packing forces and intermolecular interactions in the solid state, which are not fully captured in gas-phase or simple solvent model computations.

Spectroscopic Signatures: Where Theory Meets Reality

Spectroscopy is a cornerstone of chemical characterization. Here, we compare the predicted spectroscopic data for anilinomethanol with the expected experimental outcomes based on the known behavior of its functional groups.

¹H NMR Spectroscopy: Probing the Proton Environments

Expected Experimental Spectrum: Based on the structure of anilinomethanol (C₆H₅NHCH₂OH), we can predict the key signals in its ¹H NMR spectrum by analogy with similar compounds[2][3][4][5][6][7][8].

  • Aromatic Protons (C₆H₅-): A complex multiplet would be expected in the aromatic region, typically between δ 6.5 and 7.5 ppm. The protons ortho, meta, and para to the amino group will have distinct chemical shifts.

  • Methylene Protons (-CH₂-): These protons are adjacent to both a nitrogen and an oxygen atom, which would shift them downfield. A singlet or a doublet (if coupled to the N-H proton) would be expected, likely in the range of δ 4.5-5.5 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It would likely appear as a broad singlet.

  • Amine Proton (-NH-): Similar to the hydroxyl proton, the amine proton's chemical shift is variable and would likely appear as a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts for Anilinomethanol

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅-)6.5 - 7.5Multiplet
Methylene (-CH₂-)4.5 - 5.5Singlet or Doublet
Amine (-NH-)VariableBroad Singlet
Hydroxyl (-OH)VariableBroad Singlet

This predicted spectrum provides a clear set of benchmarks to compare against when experimental data becomes available.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Computational Prediction: Computational methods can predict vibrational frequencies, which correspond to the peaks in an IR spectrum[9][10].

Expected Experimental Spectrum: The IR spectrum of anilinomethanol is expected to show characteristic absorption bands for its functional groups[11][12][13].

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

  • N-H Stretch: A moderate to sharp peak around 3300-3500 cm⁻¹, characteristic of a secondary amine.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Sharp peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

  • C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.

  • C-O Stretch: A strong peak in the 1000-1260 cm⁻¹ region.

Table 3: Comparison of Key Expected Experimental and Theoretical IR Frequencies (cm⁻¹) for Anilinomethanol

Functional Group VibrationExpected Experimental Range (cm⁻¹)
O-H Stretch3200-3600 (broad)
N-H Stretch3300-3500
C-H (Aromatic)>3000
C-H (Aliphatic)<3000
C=C (Aromatic)~1600, 1450-1500
C-N Stretch1250-1350
C-O Stretch1000-1260

The comparison of predicted and experimental IR spectra is a powerful tool for confirming molecular identity and probing the electronic environment of the functional groups.

Synthesis and Stability: From Formation to Degradation

Synthesis of Anilinomethanol

Anilinomethanol can be synthesized through the condensation reaction of aniline and formaldehyde. This reaction is typically carried out in an aqueous or alcoholic solution.

Synthesis Aniline Aniline Anilinomethanol Anilinomethanol Aniline->Anilinomethanol + Formaldehyde Formaldehyde Formaldehyde->Anilinomethanol

Caption: Synthesis of Anilinomethanol.

Experimental Protocol: Synthesis of Anilinomethanol

  • Reactant Preparation: Dissolve aniline in a suitable solvent, such as ethanol or water.

  • Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde to the aniline solution with stirring. The reaction is typically exothermic, so cooling may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the product can be isolated by extraction and purified by recrystallization or chromatography.

Stability and Decomposition

Anilinomethanol, being a hemiaminal, is susceptible to decomposition, particularly in aqueous solutions. The primary degradation pathway is the retro-reaction to aniline and formaldehyde. The stability is influenced by pH and temperature.

Decomposition Anilinomethanol Anilinomethanol Aniline Aniline Anilinomethanol->Aniline Decomposition Formaldehyde Formaldehyde Anilinomethanol->Formaldehyde Decomposition

Caption: Decomposition of Anilinomethanol.

Computational studies on the stability of the parent compound, aminomethanol, suggest a significant energy barrier to unimolecular decomposition in the gas phase. However, in the presence of a solvent, especially water, this barrier is expected to be lower, facilitating the reversible formation and decomposition.

Conclusion: A Symbiotic Relationship

This guide highlights the complementary nature of computational and experimental data in chemical research. While computational methods provide a powerful predictive framework for understanding molecular properties, experimental validation remains the ultimate arbiter. For a molecule like anilinomethanol, where dedicated experimental data is sparse, a comparative approach that leverages theoretical calculations and data from analogous compounds provides a robust and insightful characterization. As experimental techniques become more sensitive and computational models more sophisticated, the synergy between these two pillars of chemical science will continue to drive innovation in drug discovery and development.

References

  • FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... - ResearchGate. Available at: [Link]

  • Aniline - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • Infrared photodissociation spectroscopy of aniline+–(water). Available at: [Link]

  • N-(2-Hydroxyethyl)-N-methylaniline - the NIST WebBook. Available at: [Link]

  • spectroscopy infrared alcohols and amines - YouTube. Available at: [Link]

  • proton NMR spectrum of N-methylethanamine (ethylmethylamine) - Doc Brown's Chemistry. Available at: [Link]

  • CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of ... - Doc Brown's Chemistry. Available at: [Link]

  • Analysis of small molecule mixtures by super-resolved H NMR spectroscopy - ResearchGate. Available at: [Link]

  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate. Available at: [Link]

  • High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra - PMC - NIH. Available at: [Link]

  • Experimental and calculated NIR spectra of methanol. The calculated... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • How To Generate an 1H-NMR Spectrum and Overlap with Experimental Spectra - YouTube. Available at: [Link]

  • Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy - PMC - NIH. Available at: [Link]

  • Aniline, N-methyl- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Anilinomethanol | C7H9NO | CID 20558791 - PubChem - NIH. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Alternatives for Anilinomethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the choice of reagents is paramount to the success of a reaction, influencing everything from yield and purity...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of reagents is paramount to the success of a reaction, influencing everything from yield and purity to safety and scalability. Anilinomethanol, the transient adduct of aniline and formaldehyde, has long served as a cornerstone for introducing the phenylaminomethyl moiety in cornerstone reactions such as the Mannich and Pictet-Spengler reactions. However, its inherent instability presents significant challenges in handling, storage, and consistent reactivity. This guide provides a comprehensive comparison of viable alternative reagents to anilinomethanol, offering experimental insights to inform your synthetic strategies.

The Challenge with Anilinomethanol: A Question of Stability

Anilinomethanol, an N,O-acetal, is seldom isolated and is typically generated in situ. Its propensity to exist in equilibrium with its starting materials, aniline and formaldehyde, and to further react to form more stable products, makes its precise dosage and consistent performance a significant challenge. N-phenylhydroxylamine, a structurally similar compound, is also known for its instability, underscoring the challenges associated with this class of reagents[1][2]. This lack of stability can lead to unpredictable reaction outcomes and the formation of unwanted byproducts.

A Comparative Analysis of Key Alternatives

To address the limitations of anilinomethanol, a range of more stable and reliable aminomethylating agents have been developed. This guide focuses on a direct comparison of the most prominent alternatives, evaluating their performance based on stability, reactivity, and ease of use.

Pre-formed Iminium Salts: Eschenmoser's Salt

Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide) and its analogues are powerful aminomethylating agents that offer a stable and highly reactive alternative to the in situ generation of iminium ions from anilinomethanol.[3][4]

Key Advantages:

  • Stability: Eschenmoser's salt is a crystalline solid that can be weighed and handled with ease, ensuring accurate stoichiometry.[3]

  • High Reactivity: As a pre-formed iminium salt, it is highly electrophilic and reacts readily with a wide range of nucleophiles under mild conditions.[3]

  • Versatility: It is effective in the aminomethylation of enolates, silyl enol ethers, and other carbon nucleophiles.[3]

Experimental Data Snapshot:

ReagentSubstrateReaction ConditionsYieldReference
Eschenmoser's SaltIndolizineNaHCO₃, MeCN, air, 8 hModest to good[5]
Eschenmoser's SaltKetone EnolateTHF, -78 °C to rt53%[6]

Experimental Workflow: Aminomethylation of a Ketone using Eschenmoser's Salt

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aminomethylation cluster_2 Step 3: Work-up ketone Ketone lda LDA, THF, -78 °C ketone->lda enolate Lithium Enolate lda->enolate eschenmoser Eschenmoser's Salt enolate->eschenmoser aminomethyl_ketone Aminomethylated Ketone eschenmoser->aminomethyl_ketone quench Aqueous Quench aminomethyl_ketone->quench extraction Extraction quench->extraction purification Purification extraction->purification

Caption: General workflow for the aminomethylation of a ketone using Eschenmoser's salt.

In Situ Formaldehyde Surrogates: The Case of DMSO

Dimethyl sulfoxide (DMSO) can serve as both a solvent and a source of formaldehyde, particularly in the presence of an acid or an oxidant. This approach avoids the direct handling of formaldehyde, a known carcinogen.

Key Advantages:

  • Safety: Circumvents the use of gaseous formaldehyde or its aqueous solutions (formalin).

  • Convenience: DMSO is a common and readily available solvent.

Limitations:

  • Harsh Conditions: Often requires high temperatures and/or strong acids or oxidants to generate the reactive species.[7]

  • Side Reactions: The reaction conditions can lead to the formation of byproducts.

Experimental Data Snapshot:

ReagentSubstrateReaction ConditionsYieldReference
DMSO (as formaldehyde source)Aryl Ketone, SaccharinRu(III) catalyst, Selectfluor, Na₂CO₃Good to excellent[8]
DMSO (as formaldehyde source)Aryl Ketone, SaccharinAmmonium persulfate (APS)Good[7]

Reaction Mechanism: Mannich-type Reaction with DMSO as a Formaldehyde Surrogate

G cluster_0 Activation of DMSO cluster_1 Formation of Iminium Ion cluster_2 Nucleophilic Attack dmso DMSO oxidant Oxidant (e.g., APS) dmso->oxidant reactive_species Reactive Sulfur Species oxidant->reactive_species amine Amine formaldehyde Formaldehyde (from DMSO) amine->formaldehyde iminium Iminium Ion formaldehyde->iminium mannich_base Mannich Base iminium->mannich_base enolate Enolate (from Ketone) enolate->iminium

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Anilinomethanol (N-(Hydroxymethyl)aniline)

[1][2][3] Scope Verification: This guide specifically covers N-(Hydroxymethyl)aniline (CAS: 61224-32-6 ), also known as Anilinomethanol.[1] Note: If your chemical is an isomer such as 2-, 3-, or 4-aminobenzyl alcohol, th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Scope Verification: This guide specifically covers N-(Hydroxymethyl)aniline (CAS: 61224-32-6 ), also known as Anilinomethanol.[1] Note: If your chemical is an isomer such as 2-, 3-, or 4-aminobenzyl alcohol, the general organic amine disposal protocols apply, but the specific formaldehyde-release hazards described below are unique to the N-substituted hemiaminal.

Executive Safety Summary

Anilinomethanol is a hemiaminal , a chemical class characterized by inherent instability. Unlike stable alcohols, this compound exists in a dynamic equilibrium and will spontaneously decompose (hydrolyze) back into its precursors—Aniline and Formaldehyde —especially in the presence of moisture, heat, or acid.

Therefore, safe disposal requires treating the substance not just as a single toxic entity, but as a generator of two distinct, highly regulated hazardous waste streams:

  • Aniline (CAS 62-53-3): A potent blood toxin (methemoglobinemia) and EPA U-Listed waste (U012 ).[1]

  • Formaldehyde (CAS 50-00-0): A known carcinogen, sensitizer, and EPA U-Listed waste (U122 ).[1]

Core Directive: Do NOT mix with acidic waste streams. Acid catalyzes the rapid decomposition of anilinomethanol, releasing toxic formaldehyde gas and aniline vapors.

Chemical Hazard & Stability Profile

The following decomposition pathway dictates the safety protocols:

DecompositionPathway AM Anilinomethanol (N-(Hydroxymethyl)aniline) Unstable Hemiaminal Trigger Triggers: Moisture (H2O) Acids (H+) Heat AM->Trigger Aniline Aniline (Toxic, Blood Toxin) RCRA: U012 Trigger->Aniline Decomposition Form Formaldehyde (Carcinogen, Gas) RCRA: U122 Trigger->Form Decomposition

Figure 1: Decomposition pathway of Anilinomethanol.[1] Instability is triggered by protonation (acid) or hydrolysis, releasing two U-listed hazardous components.

Hazard Data Summary
ParameterAniline ComponentFormaldehyde ComponentCombined Handling Implication
Primary Toxicity Methemoglobinemia (Blood), Skin absorptionCarcinogen, Sensitizer, CorrosiveDouble-glove (Nitrile/Laminate) and work in fume hood.[1]
RCRA Waste Code U012 (Ignitable, Toxic)U122 (Toxic)Must be tagged as Hazardous Waste .
Incompatibilities Oxidizers, AcidsOxidizers, Alkalis, AcidsSegregate from ALL acids.
Flash Point 70°C (Combustible)Gas (Flammable)Store away from heat/sparks.

Pre-Disposal Stabilization & Storage

Before final disposal, the material must be stabilized to prevent uncontrolled decomposition in the waste container.

  • pH Control: Ensure the material is neutral to slightly basic . Never add acidic preservatives. If the material is in solution, verify pH is >7 using non-bleeding pH strips.

  • Container Selection: Use amber glass or HDPE containers with Teflon-lined caps. Avoid metal containers, as aniline can corrode certain metals, and formaldehyde reacts with steel.

  • Headspace: Leave at least 10% headspace in the container to accommodate potential off-gassing of formaldehyde.[1]

  • Secondary Containment: Store the waste container in a secondary tray to capture leaks.

Disposal Workflow Protocols

Protocol A: Pure Chemical / Stock Solution Disposal

Use this for expired stock, synthesis products, or concentrated residues.

  • Identification:

    • Verify the container is sealed and chemically compatible (Glass/HDPE).

    • If the material has crystallized or separated, do not attempt to redissolve with heat.

  • Labeling:

    • Apply a hazardous waste label.

    • Constituents: List "Anilinomethanol, Aniline, Formaldehyde".

    • Hazards: Check "Toxic", "Carcinogen", "Combustible".[2]

    • Codes: Write U012 and U122 clearly on the tag.

  • Packing:

    • Place the primary container into a sealable plastic bag (Ziploc type).

    • Place the bagged chemical into a 5-gallon lab pack drum (if available) or designate for "Lab Pack" pickup.

Protocol B: Aqueous Waste Streams (HPLC/Wash Buffers)

Use this for dilute solutions (<5%) generated during analysis.[1]

  • Segregation:

    • CRITICAL: Do not pour into the "General Acid/Organic" waste carboy.

    • Designate a specific carboy for "Basic/Neutral Organic Amines".

  • Deactivation (Optional but Recommended for High Concentrations):

    • Note: Only perform if authorized by your site's EHS officer.

    • Treat the stream with alkaline KMnO4 (Potassium Permanganate) to oxidize the formaldehyde to formate and degrade the aniline ring.

    • Warning: This reaction is exothermic. Perform in an ice bath.

  • Final Waste Stream:

    • If not deactivated, the stream must be incinerated.

    • Label as "Aqueous Waste with Organic Amines and Aldehydes".

Disposal Decision Logic

Use this decision tree to determine the correct waste stream handling.

DisposalLogic Start Waste Material Identified: Anilinomethanol State Physical State? Start->State Solid Solid / Pure Liquid State->Solid Pure Aqueous Dilute Aqueous Solution State->Aqueous Dilute Debris Contaminated Debris (Gloves, Wipes) State->Debris Solids LabPack Lab Pack for Incineration (Codes U012, U122) Solid->LabPack CheckAcid Is pH < 7? Aqueous->CheckAcid SolidWaste Double Bag -> Hazardous Solid Waste Debris->SolidWaste Neutralize Adjust to pH 7-9 (Use NaOH/Bicarb) CheckAcid->Neutralize Yes Carboy Segregated Carboy: 'Toxic Organics' NO ACIDS CheckAcid->Carboy No Neutralize->Carboy

Figure 2: Decision logic for segregating and packaging Anilinomethanol waste.

Emergency Procedures (Spills)

Immediate Action: Evacuate the immediate area if the spill is >100 mL or if formaldehyde odors are detected.

  • PPE: Butyl rubber or Silver Shield gloves are preferred; double-layer Nitrile is acceptable for short-term splash protection.[1] Use a full-face respirator with organic vapor/formaldehyde cartridges if outside a fume hood.[1]

  • Containment:

    • Do NOT use paper towels (high surface area promotes rapid evaporation of formaldehyde).

    • Use Spill-X-F (Formaldehyde specific) or Spill-X-S (Solvent specific) absorbents.[1]

    • Alternatively, cover with a 1:1 mixture of sodium bicarbonate and clay cat litter to neutralize potential acidity and absorb liquid.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.[1]

    • Label as "Hazardous Waste: Debris contaminated with Aniline/Formaldehyde".

Regulatory References

  • PubChem. Anilinomethanol (Compound). National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency (EPA). Defined Hazardous Wastes - Listed Waste Codes (U-List). 40 CFR § 261.[1]33. [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Aniline - Occupational Safety and Health Standards. 29 CFR 1910.1000.[1] [Link][1]

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